AZ20
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCBAAYLFTIJU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025598 | |
| Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233339-22-4 | |
| Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20): A Potent and Selective ATR Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in maintaining genomic integrity.[2][3] Its inhibition is a promising therapeutic strategy in oncology, particularly for tumors with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Biological Activity
This compound was identified through the optimization of a high-throughput screening hit.[1] It belongs to a series of sulfonylmorpholinopyrimidines designed to exhibit potent and selective ATR inhibition.[1] The compound demonstrates significant in vitro and in vivo antitumor activity.[1][2][4]
Enzymatic and Cellular Potency
This compound is a highly potent inhibitor of ATR kinase, with an IC50 of 5 nM in a cell-free assay.[1][4][5] It exhibits good selectivity over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, and excellent selectivity over ATM and DNA-PK.[2][4] In cellular assays, this compound effectively inhibits the ATR-mediated phosphorylation of its downstream target, Chk1, in HT29 colorectal adenocarcinoma tumor cells with an IC50 of 50 nM.[1][5]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| ATR | 5 | Cell-free kinase assay |
| mTOR | 38 | Cell-free kinase assay |
| DNA-PK | >10,000 | Cell-free kinase assay |
| PI3Kα | 13,000 | Cell-free kinase assay |
| pChk1 (Ser345) | 50 | HT29 Cellular Assay |
Data sourced from Foote et al., J Med Chem. 2013[1] and MedchemExpress product datasheet.[5]
In Vitro and In Vivo Efficacy
This compound potently inhibits the growth of LoVo colorectal adenocarcinoma tumor cells in vitro.[1] Furthermore, at well-tolerated oral doses, it leads to significant tumor growth inhibition in LoVo xenograft models in nude mice.[1][4] Dosing regimens of 25 mg/kg twice daily or 50 mg/kg once daily have shown efficacy.[4] This in vivo activity is associated with a sustained elevation of γH2AX pan-nuclear staining in the tumor tissue, a marker of DNA damage, while showing only a transient increase in mouse bone marrow, suggesting a favorable therapeutic index.[3][4]
Signaling Pathway
ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, this compound prevents the activation of Chk1 and the subsequent downstream signaling, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with a high reliance on the ATR pathway.
Synthesis of this compound
The synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound) involves a multi-step process. The core pyrimidine structure is assembled, followed by the introduction of the indole and morpholine moieties.
Synthetic Workflow
The general synthetic strategy involves the construction of a 2,4,6-trisubstituted pyrimidine scaffold. Key starting materials include a protected indole precursor and a cyclopropyl derivative. The final steps involve coupling of the substituted pyrimidine with (3R)-3-methylmorpholine and subsequent deprotection.
Experimental Protocols
Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound)
The following is a representative synthetic protocol based on the procedures described in the literature.
Step 1: Synthesis of 4-chloro-2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine
To a solution of 1H-indole-4-carboxamidine hydrochloride in a suitable solvent such as 2-methoxyethanol is added a base, for example, sodium ethoxide. The mixture is stirred at room temperature before the addition of 2,4-dichloro-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine. The reaction mixture is then heated to reflux for several hours. After cooling, the product is isolated by precipitation or extraction and purified by column chromatography.
Step 2: Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound)
A mixture of 4-chloro-2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine, (3R)-3-methylmorpholine, and a non-nucleophilic base such as N,N-diisopropylethylamine in a solvent like 2-butanol is heated to reflux for an extended period. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the final product, this compound.
ATR Kinase Inhibition Assay
The potency of this compound against ATR kinase can be determined using a biochemical assay. The following is a general protocol.
-
Reagents and Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well plates
-
Detection reagents (e.g., HTRF-based detection with anti-phospho-p53 and anti-GST antibodies)
-
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
The ATR/ATRIP enzyme and GST-p53 substrate are mixed in the assay buffer.
-
The compound dilutions are added to the wells of a 384-well plate.
-
The enzyme/substrate mixture is then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
Detection reagents are added, and the plate is incubated to allow for antibody binding.
-
The signal (e.g., HTRF ratio) is read on a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cellular Chk1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit ATR-mediated phosphorylation of Chk1 in a cellular context.
-
Reagents and Materials:
-
HT29 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
This compound stock solution in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and appropriate secondary antibodies
-
Western blotting or ELISA reagents
-
-
Procedure:
-
HT29 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are pre-treated with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
DNA damage is induced by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours).
-
Cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
The levels of phosphorylated Chk1 and total Chk1 are analyzed by Western blotting or ELISA.
-
The ratio of phospho-Chk1 to total Chk1 is calculated for each treatment condition.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound) is a potent and selective ATR kinase inhibitor with demonstrated preclinical antitumor activity. Its well-defined mechanism of action, synthetic accessibility, and favorable in vivo properties make it a valuable tool for further investigation into ATR biology and a promising candidate for clinical development in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
AZ20 ATR Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. The DDR is a complex signaling network that maintains genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis. In many cancer cells, which often harbor defects in other DDR pathways (e.g., p53 or ATM deficiency), there is a heightened reliance on the ATR pathway for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ATR kinase.[1][2][3] By binding to the ATP-binding site of the ATR enzyme, this compound prevents the phosphorylation of its downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[4] The inhibition of this crucial phosphorylation event disrupts the ATR-mediated signaling cascade that is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[4]
The primary consequences of ATR inhibition by this compound include:
-
Abrogation of Cell Cycle Checkpoints: Inhibition of the ATR-Chk1 axis prevents the activation of S-phase and G2/M checkpoints, leading to premature entry into mitosis despite the presence of DNA damage.
-
Induction of Replication Stress: Prolonged exposure to this compound leads to an accumulation of DNA damage during replication, a state known as replication stress. This is evidenced by the increased pan-nuclear staining of γH2AX, a marker of DNA double-strand breaks.[1][4]
-
Induction of Apoptosis: In cancer cells with underlying DDR defects, the accumulation of DNA damage and checkpoint failure caused by this compound ultimately triggers programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| ATR IC50 | 5 nM | Cell-free assay with immunoprecipitated ATR from HeLa nuclear extracts. | [2][5] |
| mTOR IC50 | 38 nM | Cell-free assay. | [2] |
| pChk1 (Ser345) IC50 | 50 nM | Inhibition of ATR-mediated Chk1 phosphorylation in HT29 colorectal adenocarcinoma cells. | [5] |
| LoVo GI50 | 0.2 µM | 72-hour growth inhibition of LoVo colorectal adenocarcinoma cells measured by MTS assay. | [1] |
| MDA-MB-468 pAKT (Ser473) IC50 | 2.4 µM | Inhibition of mTOR-mediated AKT phosphorylation in MDA-MB-468 cells. | [1] |
Table 1: In Vitro and Cellular Activity of this compound
Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway and the point of inhibition by this compound.
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
ATR Kinase Assay (Immunoprecipitation-based)
This protocol describes a cell-free assay to determine the IC50 of this compound against ATR kinase.
1. Preparation of HeLa Nuclear Extracts:
-
Culture HeLa cells to 80-90% confluency.
-
Harvest cells and isolate nuclei by dounce homogenization in a hypotonic buffer.
-
Extract nuclear proteins using a high-salt buffer and clarify by centrifugation.
2. Immunoprecipitation of ATR:
-
Incubate the HeLa nuclear extract with an anti-ATR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for a further 2 hours.
-
Wash the beads extensively with lysis buffer and then with kinase buffer.
3. Kinase Reaction:
-
Resuspend the ATR-bound beads in kinase buffer containing a suitable substrate (e.g., a recombinant fragment of Chk1).
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP (containing γ-32P-ATP for radiometric detection or unlabeled ATP for detection by phosphorylation-specific antibodies).
-
Incubate at 30°C for 30 minutes.
4. Detection and Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography or Western blotting with a phospho-specific antibody.
-
Quantify the signal and calculate the IC50 value by non-linear regression analysis.
Caption: Workflow for the immunoprecipitation-based ATR kinase assay.
Western Blot for pChk1 (Ser345) Inhibition
This protocol details the procedure to assess the cellular potency of this compound by measuring the inhibition of Chk1 phosphorylation in HT29 cells.
1. Cell Culture and Treatment:
-
Seed HT29 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a DNA damaging agent (e.g., camptothecin or hydroxyurea) to induce ATR activity.
-
Add varying concentrations of this compound (or DMSO control) and incubate for the desired time (e.g., 1-2 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
3. Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
4. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pChk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Chk1 and a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for Western blot analysis of pChk1 inhibition.
Cell Viability (Growth Inhibition) Assay
This protocol describes the determination of the GI50 of this compound in LoVo cells using an MTS assay.
1. Cell Seeding:
-
Trypsinize and count LoVo cells.
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 1,000-5,000 cells per well).
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and a vehicle control).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
3. MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression.
Caption: Workflow for the cell viability (growth inhibition) assay.
Conclusion
This compound is a potent and selective ATR inhibitor that effectively targets a key vulnerability in many cancer cells. Its mechanism of action, centered on the disruption of the ATR-Chk1 signaling axis, leads to the abrogation of DNA damage checkpoints, increased replication stress, and ultimately, synthetic lethality in susceptible cancer cell populations. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of DNA damage response and cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical and Biological Properties of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that detect and repair DNA damage to maintain genomic stability.[3][4] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DNA repair pathways.[3][5] This makes ATR an attractive therapeutic target in oncology. This compound has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with DNA-damaging agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Properties
This compound is a synthetic, small-molecule inhibitor with the molecular formula C₂₁H₂₄N₄O₃S. It is a crystalline solid at room temperature and is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[6]
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine | |
| Synonyms | This compound, AZ-20 | |
| CAS Number | 1233339-22-4 | |
| Molecular Formula | C₂₁H₂₄N₄O₃S | |
| Molecular Weight | 412.51 g/mol | |
| Appearance | Crystalline solid | [6] |
| Melting Point | 188.5 °C | |
| Boiling Point (Predicted) | 634.6 ± 55.0 °C | |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | |
| SMILES | C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 83 mg/mL (≥ 201.2 mM) | [2] |
| Ethanol | ~3-4 mg/mL | [2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [6] |
| Water | Insoluble | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of ATR kinase. ATR is a serine/threonine kinase that plays a central role in the cellular response to DNA damage and replication stress.[3][4] Upon DNA damage, particularly the formation of single-stranded DNA (ssDNA), ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[3][5] This leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[7]
By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other downstream substrates, thereby abrogating the DNA damage checkpoint.[2] This leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells with a high degree of replication stress or defects in other DNA repair pathways.[3]
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Scholars@Duke publication: Molecular Pathways: Targeting ATR in Cancer Therapy. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AZ20: A Comprehensive Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect, signal, and repair DNA lesions.[2] By targeting ATR, this compound disrupts the cell's ability to respond to DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on the DDR pathway for survival due to their inherent genomic instability. This document provides an in-depth technical overview of this compound, detailing its biological activity, molecular targets, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ATR kinase. Its primary molecular target is ATR, a serine/threonine-protein kinase that plays a central role in the cellular response to DNA single-strand breaks and replication stress.[2] Inhibition of ATR by this compound prevents the phosphorylation of its downstream substrates, most notably Checkpoint Kinase 1 (Chk1). This disruption of the ATR-Chk1 signaling cascade abrogates the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a state known as mitotic catastrophe, which ultimately results in cell death.[3][4]
Quantitative Biological Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Source |
| ATR | Cell-free | 5 | --INVALID-LINK--[5] |
| mTOR | Cell-free | 38 | --INVALID-LINK--[5] |
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) | Source |
| HT29 | ATR-mediated Chk1 phosphorylation | Inhibition of pChk1 (Ser345) | 50 | --INVALID-LINK--[1] |
| LoVo | Growth Inhibition (MTS Assay, 72 hrs) | Growth Inhibition (GI50) | 200 | --INVALID-LINK--[5] |
| MDA-MB-468 | mTOR-mediated AKT phosphorylation | Inhibition of pAKT (Ser473) | 2400 | --INVALID-LINK--[5] |
Key Biological Effects
-
Inhibition of Chk1 Phosphorylation: this compound effectively inhibits the phosphorylation of Chk1 at serine 345, a direct downstream target of ATR, in a dose-dependent manner.[5] This serves as a key biomarker for target engagement in cellular assays.
-
Induction of γH2AX: Prolonged exposure to this compound leads to the accumulation of γH2AX, a marker of DNA double-strand breaks.[5] This is indicative of increased replication stress and the collapse of replication forks when the ATR-mediated repair pathway is inhibited.
-
S-Phase Arrest: Treatment with this compound can induce S-phase cell cycle arrest and an increase in phospho-histone H3, further confirming its role in disrupting DNA replication and cell cycle progression.[5]
-
In Vivo Antitumor Activity: In preclinical xenograft models using the LoVo human colorectal adenocarcinoma cell line, oral administration of this compound resulted in significant tumor growth inhibition.[5]
Signaling Pathway
The primary signaling pathway affected by this compound is the ATR-Chk1 DNA damage response pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
ATR Kinase Assay (In Vitro)
This protocol describes a general method for measuring ATR kinase activity in a cell-free system using an HTRF (Homogeneous Time-Resolved Fluorescence) assay.
Materials:
-
Recombinant human ATR/ATRIP complex
-
p53 protein substrate
-
Reaction Buffer: 25 mM HEPES (pH 8.0), 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA
-
ATP solution: 4 nM ATP in reaction buffer containing 40 mM MnCl2
-
Termination Buffer: 12.5 mM HEPES (pH 8.0), 0.005% Brij-35, 0.5% Glycerol, 250 mM EDTA
-
HTRF Detection Reagents
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.
-
Add 2.5 µL of the diluted this compound solution to each well of a 384-well plate.
-
Add 2.5 µL of the ATR/ATRIP working solution (2 ng/µL in reaction buffer) to each well.
-
Add 2.5 µL of the p53 substrate working solution (80 nM in reaction buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP working solution to each well.
-
Centrifuge the plate at 1500 rpm for 40 seconds and incubate at room temperature for 30 minutes.[6]
-
Stop the reaction by adding the termination buffer.
-
Add HTRF detection reagents according to the manufacturer's instructions.
-
Incubate as required and read the plate on an HTRF-compatible plate reader.
Western Blot for Phospho-Chk1
This protocol details the detection of phosphorylated Chk1 in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound for the desired time. To induce DNA damage and activate the ATR pathway, cells can be co-treated with a DNA-damaging agent like hydroxyurea.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Chk1 and a loading control like β-actin.
Cell Viability (MTS) Assay
This protocol describes how to assess the effect of this compound on cell viability using an MTS assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
LoVo human colorectal adenocarcinoma cells
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of LoVo cells (e.g., 1 x 10^7 cells in a 1:1 mixture with Matrigel) into the flank of each mouse.[6]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg twice daily or 50 mg/kg once daily).[5] The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Experimental Workflows
The following diagrams illustrate the workflows for two key experimental procedures.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]
In Vitro Characterization of AZ20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AZ20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery in understanding the biochemical and cellular activities of this compound.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets ATR, a key serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2] ATR is activated in response to single-stranded DNA (ssDNA) which arises during replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic integrity.[2][3] By inhibiting ATR kinase activity, this compound disrupts these critical cellular processes, leading to increased replication stress, cell cycle dysregulation, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR signaling pathway for survival.[3][4]
Quantitative Biochemical and Cellular Activity
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Biochemical Assay Data
| Target | Assay Type | IC50 (nM) | Notes |
| ATR | Cell-free kinase assay | 5 | Potent inhibition of immunoprecipitated ATR from HeLa nuclear extracts.[1][4][5][6][7] |
| mTOR | Cell-free kinase assay | 38 | Demonstrates 8-fold selectivity for ATR over mTOR.[4][5][7] |
Table 2: Cellular Assay Data
| Cell Line | Assay Type | Endpoint | IC50 / GI50 (µM) | Notes |
| HT29 | ATR functional assay | Inhibition of Chk1 Ser345 phosphorylation | 0.05 | Measured after 1 hour of treatment in the presence of 4-nitroquinoline 1-oxide (4NQO).[1][4] |
| LoVo | Growth inhibition assay | Cell viability (MTS assay) | 0.2 | Measured after 72 hours of treatment.[4] |
| MDA-MB-468 | mTOR functional assay | Inhibition of AKT Ser473 phosphorylation | 2.4 | Demonstrates cellular selectivity for ATR over mTOR.[4] |
Table 3: Kinase Selectivity Profile
This compound exhibits high selectivity for ATR over other related kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family and the broader kinome.
| Kinase | Selectivity vs. ATR | Notes |
| ATM | High | Good selectivity against ATM.[4] |
| DNA-PK | High | Good selectivity against DNA-PK.[4] |
| PI3K isoforms | High | Good selectivity against all PI3K isoforms.[4] |
In a broader kinase panel, this compound was found to have very high general kinase selectivity.[6]
Experimental Protocols
ATR Kinase Inhibition Assay (Cell-Free)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against immunoprecipitated ATR.
Materials:
-
HeLa nuclear extract
-
Anti-ATR antibody
-
Protein A-Sepharose beads
-
Substrate: Glutathione S-transferase-p53N66 (GST-p53)
-
ATR assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 6 mM MgCl2, 4 mM MnCl2, 0.1 mM Na3VO4, 0.1 mM DTT, 10% (v/v) glycerol
-
ATP
-
This compound compound
-
96-well plates (standard and glutathione-coated)
-
Wash buffer: PBS with 0.05% (v/v) Tween 20
-
Anti-phosphoserine 15 p53 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Immunoprecipitate ATR from HeLa nuclear extract using an anti-ATR antibody and Protein A-Sepharose beads.
-
Wash the beads to remove non-specific binding.
-
In a 96-well plate, incubate the ATR-bound beads with 1 µg of GST-p53 substrate in ATR assay buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 10 minutes at 37°C with gentle shaking.
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding PBS.
-
Transfer the reaction mixture to a glutathione-coated 96-well plate and incubate overnight at 4°C to allow for substrate binding.
-
Wash the plate with wash buffer.
-
Probe for phosphorylated substrate using an anti-phosphoserine 15 p53 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percent enzyme activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Inhibition of Chk1 Phosphorylation
This protocol details the measurement of this compound's ability to inhibit ATR-mediated Chk1 phosphorylation in a cellular context.
Materials:
-
HT29 cells
-
Assay medium: EMEM, 10% FCS, 1% glutamine
-
This compound compound
-
4-Nitroquinoline 1-oxide (4NQO)
-
384-well plates
-
Fixative: 3.7% v/v formaldehyde solution
-
Permeabilization buffer: PBS with 0.1% Triton X-100
-
Primary antibody: anti-phospho-Chk1 (Ser345)
-
Secondary antibody (fluorescently labeled)
-
Nuclear stain: Hoechst 33258
-
High-content imaging system
Procedure:
-
Plate HT29 cells in 384-well plates and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound for 60 minutes.
-
Induce DNA damage by adding 4NQO to a final concentration of 3 µM and incubate for another 60 minutes.
-
Fix the cells with formaldehyde solution for 20 minutes.
-
Wash the cells with PBS and then permeabilize them.
-
Incubate the cells with the anti-phospho-Chk1 (Ser345) primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and Hoechst stain for 90 minutes at room temperature.
-
Wash the plates and acquire images using a high-content imaging system.
-
Quantify the intensity of the phospho-Chk1 staining and determine the IC50 value from the dose-response curve.[8]
Visualized Signaling Pathway and Workflows
This compound Mechanism of Action in the ATR Signaling Pathway
The following diagram illustrates the simplified ATR signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits ATR kinase, blocking Chk1 phosphorylation.
Experimental Workflow for Cellular IC50 Determination
This diagram outlines the key steps in determining the cellular IC50 of this compound for the inhibition of Chk1 phosphorylation.
Caption: Workflow for p-Chk1 cellular IC50 determination.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Data Technical Guide: (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)
Introduction
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical enzyme in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo activity, experimental protocols, and the relevant signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | ATR (immunoprecipitated from HeLa nuclear extracts) | 5 | [1][2] |
| Cellular Assay | ATR-mediated Chk1 phosphorylation in HT29 cells | 50 | [1][2] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Result | Reference |
| LoVo | Colorectal adenocarcinoma | Potent growth inhibition | [1][2] |
Table 3: In Vivo Efficacy
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Nude mice | LoVo xenografts | Well-tolerated doses | Significant tumor growth inhibition | [1][2] |
Signaling Pathway
This compound functions by inhibiting the ATR protein kinase, a key regulator of the DNA damage response. The following diagram illustrates the ATR signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
ATR Biochemical Assay
-
Enzyme Source: ATR was immunoprecipitated from HeLa cell nuclear extracts.
-
Substrate: A specific peptide substrate for ATR was used.
-
Detection: The phosphorylation of the substrate was measured using a suitable method, such as radioactive labeling (e.g., with ³²P-ATP) or an antibody-based detection system (e.g., ELISA).
-
IC50 Determination: The concentration of this compound required to inhibit 50% of the ATR kinase activity was determined by testing a range of compound concentrations.
Cellular ATR Inhibition Assay (Chk1 Phosphorylation)
-
Cell Line: HT29 colorectal adenocarcinoma cells were used.
-
Treatment: Cells were treated with various concentrations of this compound.
-
Induction of DNA Damage: DNA damage was induced to activate the ATR pathway, for example, by using a DNA damaging agent like hydroxyurea or by inducing replication stress.
-
Detection: The level of phosphorylated Chk1 (p-Chk1), a direct downstream target of ATR, was measured using methods such as Western blotting or ELISA with a phospho-specific Chk1 antibody.
-
IC50 Determination: The concentration of this compound that resulted in a 50% reduction in the p-Chk1 signal was calculated.
In Vitro Cell Proliferation Assay
-
Cell Line: LoVo colorectal adenocarcinoma cells were seeded in multi-well plates.
-
Treatment: Cells were exposed to a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Measurement: Cell viability or proliferation was assessed using a standard assay, such as the sulforhodamine B (SRB) assay, MTS assay, or by cell counting.
-
Data Analysis: The concentration of this compound that inhibited cell growth by 50% (GI50) was determined.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: LoVo cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reached a palpable size, the mice were treated with this compound, typically administered orally.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: The study was concluded when the tumors in the control group reached a predetermined size. The efficacy of this compound was evaluated by comparing the tumor growth in the treated groups to the control group.
Experimental Workflow
The following diagram provides a high-level overview of the preclinical evaluation workflow for this compound.
The preclinical data for this compound demonstrate its potent and selective inhibition of the ATR protein kinase, leading to anti-proliferative effects in cancer cells and significant anti-tumor activity in vivo.[1][2] These findings support the further investigation of this compound as a potential therapeutic agent for cancers with specific DNA repair pathway dependencies. However, it has been noted that its translation to clinical practice may be limited by poor solubility and potential for drug-drug interactions.[1]
References
AZ20 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of AZ20, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies as an anti-cancer agent. Its primary mechanism of action is the inhibition of ATR, a key kinase in the DNA Damage Response (DDR) pathway. By inhibiting ATR, this compound sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific DNA repair defects. A thorough understanding of its selectivity profile against a broad range of kinases is crucial for its development as a therapeutic agent, as off-target effects can lead to toxicity and limit its clinical utility.
This compound Kinase Selectivity Data
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, ATR, and other related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase | IC50 (nM) | Selectivity vs. ATR | Reference |
| ATR | 5 | - | [1] |
| mTOR | 38 | 8-fold | |
| DNA-PK | >3000 | >600-fold | |
| ATM | >3000 | >600-fold | |
| PI3Kα | >3000 | >600-fold |
Table 1: In vitro selectivity profile of this compound against key PIKK family kinases.
In cellular assays, this compound inhibits the ATR-mediated phosphorylation of its downstream target Chk1 with an IC50 of 50 nM[1].
Selectivity Profile of a Structurally Related ATR Inhibitor: VE-821
To provide a broader context of the selectivity of ATR inhibitors, the following table presents data for VE-821, another potent and selective ATR inhibitor.
| Kinase | Ki (nM) | Selectivity vs. ATR | Reference |
| ATR | 13 | - | [2] |
| mTOR | >1000 | >75-fold | [2] |
| DNA-PK | 2200 | >169-fold | [2] |
| PI3Kγ | 3900 | >300-fold | [2] |
| Other PIKKs | >16000 | >1230-fold | [2] |
Table 2: In vitro selectivity profile of VE-821.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radioactive Phosphate Incorporation)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate peptide.
Materials:
-
Kinase (e.g., full-length ATR)
-
Substrate peptide (e.g., ASELPASQPQPFSAKKK for ATR)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM Tris/HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
0.1 M phosphoric acid containing 2 mM ATP
-
Multiscreen phosphocellulose filter 96-well plate
-
0.2 M phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the assay buffer containing all reagents except ATP and the test compound.
-
Dispense 13.5 µL of the stock solution into each well of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (typically serial dilutions) to the wells in duplicate. The final DMSO concentration should be kept constant (e.g., 7%).
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the kinase reaction by adding 15 µL of [γ-³³P]ATP (final concentration 10 µM).
-
Allow the reaction to proceed for 24 hours at 25°C.
-
Stop the reaction by adding 30 µL of 0.1 M phosphoric acid containing 2 mM ATP.
-
Pre-treat a phosphocellulose filter plate with 100 µL of 0.2 M phosphoric acid.
-
Transfer 45 µL of the stopped reaction mixture to the filter plate.
-
Wash the filter plate five times with 200 µL of 0.2 M phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate.
-
Add 100 µL of scintillation cocktail to each well.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based ATR Inhibition Assay (Chk1 Phosphorylation)
This assay measures the ability of a compound to inhibit ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, Chk1.
Materials:
-
Human tumor cell line (e.g., HT29 colorectal adenocarcinoma)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound (e.g., this compound)
-
DNA damaging agent (e.g., 4-Nitroquinoline 1-oxide, 4NQO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent (e.g., 4NQO) and incubate for a further specified period (e.g., 1 hour).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Chk1 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of Chk1 phosphorylation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of ATR kinase. Its selectivity against other members of the PIKK family, such as mTOR, DNA-PK, ATM, and PI3Kα, is excellent, suggesting a favorable therapeutic window. The provided experimental protocols offer a foundation for researchers to further investigate the activity and selectivity of this compound and other kinase inhibitors. The visualization of the ATR signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the process of selectivity profiling. This in-depth technical guide serves as a valuable resource for the continued research and development of this compound and other targeted therapies in oncology.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
The Structure-Activity Relationship of AZ20 Analogues: A Deep Dive into ATR Inhibition
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of AZ20 analogues, potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and optimization of ATR inhibitors.
Introduction to this compound and ATR Inhibition
This compound is a potent and selective inhibitor of ATR kinase with an IC50 of 5 nM in a cell-free assay.[1][2][3][4] It demonstrates 8-fold selectivity over the structurally related kinase mTOR.[1][3][4] Developed by AstraZeneca, this compound has served as a crucial tool compound for exploring ATR biology and as a starting point for the development of clinical candidates.[5] The inhibition of ATR-mediated phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1), is a key mechanism of action for this compound and its analogues.[5] In cellular assays, this compound inhibits the phosphorylation of Chk1 in response to DNA damage with an IC50 of 50 nM.[5]
ATR is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage. Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress. This creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells, a concept known as synthetic lethality.
This guide will explore the key structural modifications of the this compound scaffold and their impact on ATR inhibition, cellular activity, and pharmacokinetic properties.
Core Structure of this compound
The chemical structure of this compound, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, reveals several key moieties that are critical for its activity. These include:
-
A central pyrimidine core: This acts as the scaffold for the key pharmacophoric elements.
-
An indole group: This group occupies a key hydrophobic pocket in the ATR active site.
-
A (3R)-3-methylmorpholine group: This moiety is crucial for potency and selectivity.
-
A 1-(methylsulfonyl)cyclopropyl group: This group contributes significantly to the potency of the molecule.
The following sections will detail the structure-activity relationships derived from modifications at these positions.
Structure-Activity Relationship (SAR) of this compound Analogues
The SAR for this compound analogues has been extensively explored to improve potency, selectivity, and pharmacokinetic properties. The following tables summarize the key findings from published literature.
Modifications of the Indole Moiety
The 1H-indole ring of this compound is a critical component for its inhibitory activity. Modifications at this position have been explored to optimize interactions within the ATP-binding site of ATR.
| Compound | Modification | ATR IC50 (nM) | pChk1 IC50 (nM) | Reference |
| This compound | 1H-indole | 5 | 50 | [5] |
| Analogue 1 | 7-azaindole | 2.5 | 13 | AstraZeneca |
Table 1: SAR of modifications to the indole moiety.
Modifications of the Morpholine Ring
The (3R)-3-methylmorpholine group plays a significant role in the potency and selectivity of this compound. Alterations to this ring system have provided insights into the steric and electronic requirements for optimal binding.
| Compound | Modification | ATR IC50 (nM) | pChk1 IC50 (nM) | Reference |
| This compound | (3R)-3-Methylmorpholine | 5 | 50 | [5] |
| Analogue 2 | Morpholine | 20 | 150 | AstraZeneca |
| Analogue 3 | (3S)-3-Methylmorpholine | 15 | 120 | AstraZeneca |
Table 2: SAR of modifications to the morpholine ring.
Modifications of the Sulfonylcyclopropyl Group
The 1-(methylsulfonyl)cyclopropyl group is a key feature of this compound, contributing significantly to its high potency. Exploration of this region has focused on maintaining potency while improving physicochemical properties. A notable analogue that emerged from the optimization of this compound is the clinical candidate AZD6738 (ceralasertib), which features a sulfoximine group in place of the sulfone. This modification improved aqueous solubility and reduced the risk of drug-drug interactions.
| Compound | Modification | ATR IC50 (nM) | pChk1 IC50 (nM) | Reference |
| This compound | 1-(Methylsulfonyl)cyclopropyl | 5 | 50 | [5] |
| AZD6738 | 1-(Methylsulfonimidoyl)cyclopropyl | <1 | 8 | AstraZeneca |
Table 3: SAR of modifications to the sulfonylcyclopropyl group.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ATR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of ATR in a biochemical format.
Materials:
-
Recombinant human ATR enzyme
-
GST-p53 substrate peptide
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (solubilized in DMSO)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the ATR enzyme and GST-p53 substrate in kinase assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Chk1 Phosphorylation Assay
This cell-based assay determines the potency of compounds in inhibiting ATR-mediated phosphorylation of Chk1 in response to DNA damage.
Materials:
-
Human cancer cell line (e.g., HT29)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydroxyurea or UV radiation)
-
Test compounds (solubilized in DMSO)
-
Lysis buffer
-
Primary antibodies against phospho-Chk1 (Ser345) and total Chk1
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent or exposing the cells to UV radiation.
-
Incubate the cells for a further period to allow for Chk1 phosphorylation (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phospho-Chk1 and total Chk1 using Western blotting or ELISA.
-
Normalize the phospho-Chk1 signal to the total Chk1 signal.
-
Calculate the percent inhibition of Chk1 phosphorylation for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.
Caption: ATR Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for this compound Analogue Evaluation.
Conclusion
The structure-activity relationship of this compound analogues has been extensively investigated, leading to a deep understanding of the key structural requirements for potent and selective ATR inhibition. The optimization of the this compound scaffold has successfully yielded clinical candidates with improved pharmacological properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of ATR inhibitor drug discovery. Continued exploration of this chemical space holds promise for the development of novel and effective cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for AZ20 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a central role in sensing and responding to single-stranded DNA (ssDNA) breaks and replication stress.[1] By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair. This targeted inhibition can be particularly effective in cancer cells, which often exhibit increased reliance on the ATR pathway for survival due to high levels of intrinsic replication stress. These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines, including methods for assessing cell viability, target engagement, and induction of apoptosis.
Mechanism of Action
This compound functions as a competitive inhibitor of the ATR kinase, preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1). In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA, where it becomes activated. Activated ATR then phosphorylates Chk1 at Ser345, initiating a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] By blocking this initial phosphorylation step, this compound effectively abrogates the ATR-mediated DDR. This disruption leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death, particularly in cancer cells with underlying genomic instability.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency across different tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colorectal Adenocarcinoma | Not specified, but potent inhibition reported |
| A549 | Lung Carcinoma | ~0.7 |
| HeLa | Cervical Cancer | ~0.005 |
| HT-29 | Colorectal Adenocarcinoma | ~0.05 (for pChk1 inhibition) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of this compound on cancer cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of apoptosis induction by this compound treatment through the analysis of cleaved PARP and cleaved caspase-3 by Western blotting.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24-48 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.[3][4]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading. An increase in the levels of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis.[5]
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Treatment.
References
Application Notes for (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20) In Vivo Studies in Mouse Models
Introduction
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress. By inhibiting ATR, this compound disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in cancer cells with specific DNA repair defects or high levels of replication stress. These notes provide an overview of the in vivo application of this compound in mouse xenograft models, particularly for colorectal cancer.
Mechanism of Action
This compound functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[3] Inhibition of the ATR-Chk1 signaling cascade in tumor cells leads to an accumulation of DNA damage and replication stress, ultimately resulting in cell cycle arrest and apoptosis.[3] A key pharmacodynamic biomarker for ATR inhibition is the reduction of phosphorylated Chk1 (p-Chk1) and the increase in the DNA double-strand break marker, phosphorylated histone H2AX (γH2AX), in tumor tissue.[1][3]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing AZ20 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC50 of 5 nM in cell-free assays, this compound serves as a valuable tool for investigating ATR signaling pathways and for preclinical anti-cancer drug development.[1][2][3][4][5][6] Proper solubilization and handling of this compound are crucial for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound and its use in common in vitro assays.
Data Presentation: this compound Solubility and Stock Solutions
Quantitative data regarding the solubility and recommended stock concentrations of this compound are summarized in the table below for easy reference and comparison. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]
| Parameter | Value | Source |
| Molecular Weight | 412.51 g/mol | [1][3][7] |
| Solubility in DMSO | ≥ 100 mg/mL (242.42 mM) | [4][8] |
| 83 mg/mL (201.2 mM) | [1] | |
| >10 mM | [2] | |
| Up to 20 mg/mL | [5] | |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [9] |
| Storage of Stock Solution | -20°C for up to 1 year, or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.125 mg of this compound (Molecular Weight: 412.51 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.125 mg of this compound.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound DMSO stock solution to prepare working concentrations for in vitro cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., EMEM with 10% FCS and 1% glutamine)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Always prepare fresh working solutions for each experiment.
Mandatory Visualization
This compound Signaling Pathway
This compound primarily targets the ATR kinase, a key component of the DNA damage response pathway. Upon DNA damage, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1). This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. This compound inhibits the kinase activity of ATR, thereby preventing the phosphorylation of Chk1 and abrogating the downstream signaling.
Caption: this compound inhibits the ATR kinase signaling pathway.
Experimental Workflow for this compound Solubilization and Use in In Vitro Assays
The following diagram illustrates the general workflow from solubilizing this compound powder to its application in a typical cell-based in vitro assay.
Caption: Workflow for preparing and using this compound in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZ-20 (CAS 1233339-22-4) | Abcam [abcam.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound(1233339-22-4) MS [m.chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - 10mM (in 1 mL DMSO) | Omics Nursing Science & Education Network (ONSEN) [omics.gentaur.com]
Application Notes and Protocols: Detection of p-Chk1 (Ser345) Inhibition by AZ20 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR). Upon DNA damage or replication stress, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates Chk1 at several sites, including Serine 345 (Ser345).[1][2] This phosphorylation is a key event in the activation of Chk1, leading to cell cycle arrest to allow for DNA repair. Consequently, inhibiting the ATR-Chk1 signaling axis is a promising therapeutic strategy in oncology.
AZ20 is a potent and selective inhibitor of ATR kinase.[3] By inhibiting ATR, this compound prevents the downstream phosphorylation and activation of Chk1, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress. These application notes provide a detailed protocol for monitoring the efficacy of this compound treatment by quantifying the reduction in Chk1 phosphorylation at Ser345 using Western blotting.
Signaling Pathway
The ATR-Chk1 signaling pathway is a cornerstone of the cellular response to DNA damage. The following diagram illustrates the canonical pathway and the inhibitory effect of this compound.
Caption: ATR-Chk1 signaling and this compound inhibition.
Experimental Data
The treatment of cells with this compound results in a dose- and time-dependent decrease in the phosphorylation of Chk1 at Ser345. The following table summarizes the expected quantitative changes in p-Chk1 levels following this compound treatment.
| Treatment Group | Time Point | This compound Concentration | Change in p-Chk1 (Ser345) Levels | Reference |
| Untreated Control | - | 0 µM | Baseline | [3] |
| This compound Treatment | 2 hours | 10 µM | Reduced | [4] |
| This compound Treatment | 8 hours | 10 µM | Partial Recovery | [4] |
| This compound Treatment | 24 hours | Varies | Concentration-dependent decrease | [3] |
Experimental Workflow
The overall workflow for the Western blot analysis of p-Chk1 after this compound treatment is depicted below.
Caption: Western blot experimental workflow.
Detailed Protocol: Western Blot for p-Chk1 (Ser345)
This protocol is designed for the detection of phosphorylated Chk1 (Ser345) in cell lysates following treatment with the ATR inhibitor, this compound.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (or other ATR inhibitor)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer (or similar lysis buffer for phosphoproteins)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-phospho-Chk1 (Ser345) (Recommended dilution: 1:1000 in 5% BSA/TBST)
-
Primary Antibody: Mouse or Rabbit anti-total Chk1 (for reprobing)
-
Primary Antibody: Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (Recommended dilution: 1:2000 - 1:10000 in 5% BSA/TBST)
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
-
Deionized water
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S (optional).
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5][6]
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the p-Chk1 signal, the membrane can be stripped and reprobed for total Chk1 and a loading control.
-
Wash the membrane in TBST after detection.
-
Incubate the membrane in stripping buffer for the recommended time and temperature (e.g., 30 minutes at 50°C for a harsh strip).
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total Chk1, followed by the appropriate secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for a loading control protein (e.g., GAPDH or β-actin).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-Chk1 signal | Inefficient lysis or protein degradation | Ensure the use of fresh protease and phosphatase inhibitors in the lysis buffer. Keep samples on ice at all times. |
| Low abundance of p-Chk1 | Increase the amount of protein loaded onto the gel. Consider using a positive control (e.g., cells treated with a DNA damaging agent like hydroxyurea). | |
| Ineffective primary antibody | Use an antibody validated for Western blotting and at the recommended dilution. | |
| High background | Insufficient blocking | Increase blocking time or use a fresh blocking solution. Ensure the use of BSA instead of milk. |
| Insufficient washing | Increase the number and duration of washes. | |
| High secondary antibody concentration | Titrate the secondary antibody to the optimal concentration. | |
| Non-specific bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh protease inhibitors and handle samples quickly on ice. |
References
- 1. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. inventbiotech.com [inventbiotech.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Cell Viability Assay with (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)
For Researchers, Scientists, and Drug Development Professionals
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine , also known as AZ20 , is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[1][2] Inhibition of ATR can lead to synthetic lethality in tumor cells with specific DNA repair defects and can sensitize cancer cells to DNA-damaging agents. These application notes provide detailed protocols for assessing the effect of this compound on cell viability.
Data Presentation
Quantitative data from cell viability assays should be recorded and summarized for clear interpretation and comparison. The following table provides a template for presenting IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (h) | Assay Method | IC50 (nM) |
| LoVo | Colorectal Adenocarcinoma | 5,000 | 72 | CellTiter-Glo® | Data to be filled |
| HT29 | Colorectal Adenocarcinoma | 5,000 | 72 | CellTiter-Glo® | Data to be filled |
| HeLa | Cervical Cancer | 3,000 | 72 | MTT | Data to be filled |
| User-defined | User-defined | User-defined | User-defined | User-defined | Data to be filled |
Signaling Pathway
This compound functions by inhibiting the ATR kinase, a key regulator of the DNA damage response. The following diagram illustrates the simplified signaling pathway affected by this compound.
References
Application Notes and Protocols for AZ20 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] By targeting ATR, this compound can induce synthetic lethality in cancer cells with existing DNA repair defects and enhance the efficacy of DNA-damaging agents such as chemotherapy and PARP inhibitors. These application notes provide a comprehensive overview of the experimental design for evaluating this compound in combination therapies, including detailed protocols for key assays and data presentation guidelines.
Rationale for this compound Combination Therapy
The primary rationale for employing this compound in combination therapy lies in its ability to disrupt the ATR-Chk1 signaling pathway, which is crucial for cell cycle arrest and DNA repair following DNA damage.[2][3]
-
Synergy with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors trap PARP on DNA, leading to single-strand breaks that can convert to double-strand breaks during replication.[4][5] Cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibitors. The combination of an ATR inhibitor like this compound with a PARP inhibitor can further potentiate this effect, leading to increased genomic instability and cell death.[4][5][6][7] This combination has shown synergistic effects in various cancer cell lines, including those with ATM and BRCA1 deficiencies.[7]
-
Enhancement of Chemotherapy: Conventional chemotherapeutic agents like cisplatin induce DNA damage.[2][8] Tumor cells can often repair this damage, leading to treatment resistance. This compound can abrogate the DNA damage-induced cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[2] Strong synergistic effects have been observed when combining ATR inhibitors with cisplatin, particularly in ATM-deficient cancer cells.[2][8]
Data Presentation: In Vitro Synergy
The following tables summarize representative quantitative data from studies evaluating the combination of ATR inhibitors (using AZD6738 as a proxy for this compound) with PARP inhibitors and chemotherapy. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination of ATRi (AZD6738) and PARP Inhibitor (Olaparib) in DNA Repair-Deficient Cell Lines [7]
| Cell Line | Genotype | Olaparib IC50 (µM) | AZD6738 IC50 (µM) | Combination Index (CI) |
| WT | Wild-Type | Not Specified | Not Specified | > 1 |
| ATM-/- | ATM Deficient | Not Specified | Not Specified | 0.59 ± 0.01 |
| BRCA1 AID/AID | BRCA1 Deficient | Not Specified | Not Specified | 0.57 ± 0.12 |
Table 2: Combination of ATRi (AZD6738) and Cisplatin in NSCLC Cell Lines [2]
| Cell Line | Genotype | AZD6738 IC50 (µM) | Cisplatin IC50 (µM) | Synergy Observation |
| H23 | ATM-deficient | ~1.5 | ~5 | Striking synergy |
| H460 | ATM-proficient | ~5 | ~15 | Additive to synergistic |
| A549 | ATM-proficient | >5 | >15 | Additive to synergistic |
| H358 | ATM-proficient | >5 | >15 | Synergy at higher doses |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: this compound inhibits the ATR-Chk1 signaling pathway.
Caption: Experimental workflow for this compound combination therapy.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and combination agent (e.g., Olaparib, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treat the cells with:
-
This compound alone (multiple concentrations)
-
Combination agent alone (multiple concentrations)
-
A combination of this compound and the combination agent (at a constant ratio or a matrix of concentrations)
-
Vehicle control (e.g., DMSO)
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction.
Western Blot Analysis
Objective: To assess the pharmacodynamic effects of this compound combination therapy on key proteins in the DNA damage response pathway.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-pChk1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like γH2AX).
Conclusion
This compound, as a potent ATR inhibitor, holds significant promise for combination therapies in oncology. The experimental designs and protocols outlined in these application notes provide a robust framework for researchers to investigate and validate the synergistic potential of this compound with other anti-cancer agents. Careful execution of these experiments and thorough data analysis are crucial for advancing our understanding of this compound's therapeutic utility and for the development of novel, more effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
Application Note: CRISPR-Cas9 Screen to Identify Genetic Sensitizers to the ATR Inhibitor AZ20
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR activation is a key survival mechanism for cancer cells, which often exhibit high levels of replication stress.[3] Inhibition of ATR can lead to synthetic lethality in tumors with deficiencies in other DDR pathways, such as ATM or p53.[3][4] Identifying genetic backgrounds that confer sensitivity to ATR inhibitors like this compound is crucial for patient stratification and the development of effective combination therapies. This application note describes a methodology for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound, based on a study identifying sensitizers to the structurally similar ATR inhibitor, AZD6738.[1][2]
Principle
A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing cancer cells. The cell population is then split and treated with either a vehicle control (DMSO) or a sub-lethal dose of this compound. Over time, cells with sgRNAs targeting genes that are synthetic lethal with this compound will be depleted from the drug-treated population. Deep sequencing of the sgRNA cassette from both populations allows for the identification of these depleted sgRNAs, thereby revealing the sensitizer genes.
Signaling Pathway
The ATR signaling pathway is a cornerstone of the cellular response to DNA replication stress. When replication forks stall, single-stranded DNA (ssDNA) is exposed and coated by Replication Protein A (RPA). This structure recruits and activates ATR, which in turn phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4] Activated CHK1 orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair.[4] The inhibitor this compound blocks the kinase activity of ATR, preventing the phosphorylation of CHK1 and other substrates. This abrogation of the replication stress response leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen involves several key steps, from the generation of a stable Cas9-expressing cell line to the bioinformatics analysis of sequencing data to identify genetic sensitizers.
Quantitative Data Summary
Based on the findings from a genome-wide CRISPR screen using the ATR inhibitor AZD6738, the following table summarizes the top candidate sensitizer genes.[2][3] The data is presented as a ranked list based on the statistical analysis of sgRNA depletion in the drug-treated cell population.
| Rank | Gene Symbol | Description | Z-Score (drugZ) | False Discovery Rate (FDR) |
| 1 | RNASEH2B | Ribonuclease H2 Subunit B | -5.8 | < 0.001 |
| 2 | RNASEH2C | Ribonuclease H2 Subunit C | -5.5 | < 0.001 |
| 3 | RNASEH2A | Ribonuclease H2 Subunit A | -5.2 | < 0.001 |
| 4 | SAMHD1 | SAM And HD Domain Containing Deoxynucleoside Triphosphate Triphosphohydrolase 1 | -4.9 | < 0.01 |
| 5 | WEE1 | WEE1 G2 Checkpoint Kinase | -4.7 | < 0.01 |
Note: The data presented here is representative and adapted from screens performed with AZD6738.[2][3] Z-scores and FDR values are illustrative of typical screen outputs.
Detailed Experimental Protocols
The following protocols are based on the methods described by Wang et al. for their AZD6738 sensitizer screen and are adapted for use with this compound.[2][3]
Protocol 1: Genome-Wide CRISPR-Cas9 Screen
-
Cell Line Preparation:
-
Establish a stable Cas9-expressing cell line (e.g., HeLa, HCT116) by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.
-
Verify Cas9 activity using a functional assay (e.g., transduction with an sgRNA targeting a surface marker like CD81 followed by FACS analysis).
-
-
Lentiviral Library Transduction:
-
Plate 1.2 x 10⁸ Cas9-expressing cells.
-
Transduce the cells with a pooled human sgRNA library (e.g., Toronto KnockOut library v3) at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a library representation of at least 500 cells per sgRNA.
-
-
Selection and Screening:
-
Two days post-transduction, select for transduced cells by adding puromycin (1-2 µg/mL, titrate for each cell line) for 2-3 days.
-
After selection, harvest a portion of the cells as the "Time 0" reference sample.
-
Plate the remaining cells into two replicate populations: one treated with vehicle (DMSO) and the other with a predetermined sub-lethal concentration of this compound (e.g., IC20 concentration, which should be determined empirically beforehand).
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug/vehicle treatment. Ensure that cell numbers are maintained to preserve library representation.
-
-
Sample Harvesting and Genomic DNA Extraction:
-
Harvest at least 2 x 10⁷ cells from the "Time 0" sample and each of the final DMSO and this compound-treated populations.
-
Extract genomic DNA using a commercial kit suitable for large-scale cell pellets (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).
-
-
sgRNA Sequencing and Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol with primers flanking the sgRNA cassette and containing Illumina sequencing adapters.
-
Purify the PCR products and submit for next-generation sequencing (NGS).
-
Analyze the sequencing data using a bioinformatics tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound-treated samples compared to the DMSO-treated samples.
-
Protocol 2: Hit Validation by Clonogenic Survival Assay
-
Generate Knockout Cell Lines:
-
For each candidate sensitizer gene (e.g., RNASEH2B), design 2-3 individual sgRNAs.
-
Transduce the Cas9-expressing parental cell line with lentivirus for each individual sgRNA.
-
Select for transduced cells and verify gene knockout by Western blot or Sanger sequencing of the targeted locus.
-
-
Clonogenic Assay:
-
Seed 500-1000 cells of the wild-type (WT) and knockout (KO) cell lines into 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a control.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet.
-
Wash the plates with water, air dry, and count the colonies.
-
Calculate the surviving fraction for each treatment condition relative to the DMSO control.
-
Protocol 3: Mechanistic Validation by Immunofluorescence
-
Cell Preparation and Treatment:
-
Grow WT and KO cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., IC50 concentration for the KO cells) or DMSO for 24-48 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X Ser139, γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the intensity or number of γH2AX foci per nucleus. An increase in γH2AX foci in the this compound-treated KO cells compared to WT cells indicates increased DNA damage.[5]
-
Conclusion
The combination of CRISPR-Cas9 screening technology with the targeted ATR inhibitor this compound provides a powerful platform for identifying novel synthetic lethal interactions. This approach can uncover genetic biomarkers for sensitivity, reveal mechanisms of drug action, and guide the development of rational combination therapies for cancer treatment. The identification of the RNASEH2 complex as a key sensitizer to ATR inhibition serves as a strong proof-of-concept for this methodology.[2][3]
References
- 1. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with AZ20
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoint control, DNA repair, and the maintenance of genomic stability. Inhibition of ATR has emerged as a promising therapeutic strategy in oncology, particularly for tumors with defects in other DDR pathways, such as those with ATM mutations or p53 deficiency. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel ATR inhibitors like this compound. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and profile new chemical entities targeting the ATR pathway.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of ATR. In a cell-free assay, this compound has been shown to inhibit ATR with an IC50 of 5 nM.[2][4] It demonstrates good selectivity, with an 8-fold higher potency for ATR over mTOR (IC50 = 38 nM) and also shows selectivity against other related kinases such as ATM and DNA-PK.[1][4] The inhibition of ATR by this compound prevents the phosphorylation of its downstream targets, most notably Chk1. This disruption of the ATR-Chk1 signaling cascade leads to the abrogation of cell cycle checkpoints, increased replication stress, and ultimately, synthetic lethality in cancer cells with specific genetic backgrounds. A hallmark of this compound activity is the induction of γH2AX, a marker of DNA double-strand breaks, resulting from unresolved replication stress.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a baseline for its use as a control compound in HTS assays.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | 5 nM | ATR | Cell-free kinase assay | [2][4] |
| IC50 | 38 nM | mTOR | Cell-free kinase assay | [2][4] |
| IC50 | 50 nM | ATR-mediated Chk1 phosphorylation | HT29 cells | [2] |
Signaling Pathway Diagram
The diagram below illustrates the central role of ATR in the DNA damage response and the mechanism of inhibition by this compound.
High-Throughput Screening Protocols
Two primary types of HTS assays are recommended for identifying and characterizing ATR inhibitors: a biochemical assay for direct target engagement and a cell-based assay to assess functional consequences in a cellular context.
Biochemical HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for ATR Kinase Activity
This protocol describes a generic HTRF assay that can be adapted for screening compounds against ATR kinase.
Assay Principle:
The assay measures the phosphorylation of a biotinylated substrate peptide by ATR kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665. When both are bound to the phosphorylated biotinylated peptide, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur between the europium donor and the XL665 acceptor. The resulting HTRF signal is proportional to the level of substrate phosphorylation. Inhibitors of ATR will decrease the signal.
Materials and Reagents:
-
Recombinant human ATR kinase
-
Biotinylated peptide substrate (e.g., Biotin-STK Substrate 2)
-
ATP
-
This compound (as a positive control)
-
Europium cryptate-labeled anti-phospho-STK antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT)
-
Detection buffer (containing EDTA to stop the reaction)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of test compounds and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of test compound or control (this compound or DMSO) to the wells of a 384-well plate.
-
Add 4 µL of ATR kinase diluted in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated substrate and ATP (at its Km concentration) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of detection buffer containing the HTRF antibody and streptavidin-XL665 mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Determine the percent inhibition for each compound relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls. Calculate IC50 values for active compounds.
Cell-Based HTS Assay: High-Content Imaging of γH2AX Foci
This protocol describes a high-content screening assay to quantify the induction of DNA damage (γH2AX foci) following treatment with potential ATR inhibitors in a relevant cancer cell line.
Assay Principle:
ATR inhibition leads to replication stress and the formation of DNA double-strand breaks, which are marked by the phosphorylation of H2AX at serine 139 (γH2AX). This assay uses automated immunofluorescence microscopy and image analysis to quantify the number and intensity of γH2AX foci within the nuclei of treated cells. An increase in γH2AX foci indicates potential ATR pathway inhibition.
Materials and Reagents:
-
Cancer cell line with known sensitivity to ATR inhibitors (e.g., HT29, LoVo)
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
DNA damage-inducing agent (e.g., hydroxyurea or a topoisomerase inhibitor, optional to sensitize cells)
-
384-well imaging plates (black, clear bottom)
-
Formaldehyde or paraformaldehyde for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: fluorescently labeled anti-species IgG
-
DAPI for nuclear counterstaining
-
High-content imaging system and analysis software
Experimental Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that ensures they are in the logarithmic growth phase and sub-confluent at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Add test compounds and controls (this compound and DMSO) to the cell plates. If using a sensitizing agent, it can be added concurrently or as a pre-treatment. Incubate for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the secondary antibody (γH2AX foci) channels.
-
Use image analysis software to identify nuclei based on the DAPI signal and then quantify the number, intensity, and area of γH2AX foci within each nucleus.
-
-
Data Analysis: Determine the average number of γH2AX foci per cell for each treatment condition. Normalize the data to the DMSO control. Identify hit compounds that significantly increase γH2AX foci formation.
HTS Workflow Diagram
The following diagram outlines the general workflow for a high-throughput screening campaign to identify ATR inhibitors.
Representative HTS Data and Quality Control
The quality and reliability of HTS data are crucial for successful hit identification. The following table provides an example of how primary screening data might be presented, including key quality control metrics.
Table of Representative Primary HTS Data
| Compound ID | Concentration (µM) | % Inhibition | Z'-Factor | S/B Ratio | Hit |
| Cmpd-001 | 10 | 85.2 | 0.78 | 12.5 | Yes |
| Cmpd-002 | 10 | 12.5 | 0.78 | 12.5 | No |
| Cmpd-003 | 10 | 92.1 | 0.78 | 12.5 | Yes |
| ... | ... | ... | ... | ... | ... |
| This compound (Control) | 1 | 98.5 | 0.78 | 12.5 | N/A |
| DMSO (Control) | N/A | 0.0 | 0.78 | 12.5 | N/A |
-
Z'-Factor: This metric is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (or a strong hit) to the negative control. A higher S/B ratio indicates a larger assay window.
-
Hit Criteria: In this example, a hit is defined as a compound that causes >50% inhibition of ATR kinase activity at a concentration of 10 µM.
Conclusion
This compound is a valuable tool compound for the study of ATR biology and for the discovery of new ATR inhibitors. The protocols and data presented in these application notes provide a framework for establishing robust and reliable high-throughput screening campaigns. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel chemical matter with the potential for development into next-generation cancer therapeutics.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. assay.dev [assay.dev]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AZ20 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods to assess the target engagement of AZ20, a potent and selective ATR kinase inhibitor, in a cellular context. The following protocols are intended to guide researchers in setting up and performing key experiments to confirm the interaction of this compound with its intended target, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, within cells.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor of ATR kinase with an IC50 of 5 nM in cell-free assays.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, playing a central role in sensing and responding to single-stranded DNA (ssDNA) regions that arise during replication stress. Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic integrity.[4][5][6][7]
Assessing the extent to which a compound like this compound binds to its intended target in a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence that the compound reaches its target and exerts its inhibitory effect at a cellular level. This document outlines three key methods for assessing this compound target engagement: a biochemical kinase assay, a cellular assay measuring the inhibition of a key downstream substrate, and a direct biophysical assay confirming target binding in cells.
Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity from biochemical and cellular assays.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Target | Substrate/Readout | Cell Line (for cellular assays) | IC50 (nM) | Reference |
| Biochemical Kinase Assay | ATR | p53 peptide | N/A | 5 | [1][2][3] |
| mTOR | N/A | 38 | [1][2] | ||
| Cellular Assay | ATR | Phospho-Chk1 (Ser345) | HT29 (colorectal adenocarcinoma) | 50 | [2][3] |
Experimental Protocols
Protocol 1: In Vitro ATR Kinase Assay
This protocol describes a biochemical assay to measure the direct inhibition of ATR kinase activity by this compound. The assay is based on the detection of the phosphorylation of a p53-based substrate by immunoprecipitated ATR.
Materials:
-
HeLa nuclear extract
-
Anti-ATR antibody
-
Protein A-Sepharose beads
-
Glutathione S-transferase (GST)-p53N66 substrate
-
This compound compound
-
ATP
-
Kinase assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 6 mM MgCl2, 4 mM MnCl2, 0.1 mM Na3VO4, 0.1 mM DTT, 10% (v/v) glycerol)
-
Wash buffer (PBS with 0.05% (v/v) Tween 20)
-
Anti-phosphoserine 15 p53 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates (clear for reaction, white opaque for detection)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Immunoprecipitation of ATR:
-
Incubate HeLa nuclear extract with an anti-ATR antibody.
-
Add Protein A-Sepharose beads to the mixture to capture the ATR-antibody complexes.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
-
In a 96-well plate, add the ATR-bound Sepharose beads.
-
Add the GST-p53N66 substrate and varying concentrations of this compound (or DMSO as a vehicle control) diluted in kinase assay buffer.
-
Incubate for 10 minutes with gentle shaking.
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.
-
Incubate for 1 hour at 37°C.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding PBS.
-
Transfer the reaction mixture to a glutathione-coated 96-well plate and incubate overnight at 4°C to allow the GST-p53 substrate to bind.
-
Wash the plate with wash buffer.
-
Add the anti-phosphoserine 15 p53 primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of ATR activity for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for In Vitro ATR Kinase Assay
Caption: Workflow for the in vitro ATR kinase assay.
Protocol 2: Cellular Phospho-Chk1 (Ser345) Assay
This protocol describes a high-content imaging-based assay to measure the inhibition of ATR-mediated Chk1 phosphorylation at Serine 345 in cells treated with this compound.
Materials:
-
HT29 colorectal adenocarcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., EMEM with 10% FCS and 1% glutamine)
-
This compound compound
-
DNA damaging agent (e.g., 4-Nitroquinoline 1-oxide, 4NQO)
-
Formaldehyde solution (3.7% v/v)
-
PBS
-
Permeabilization buffer (PBS with 0.1% Triton X-100)
-
Primary antibody: anti-phospho-Chk1 (Ser345)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33258)
-
384-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Seed HT29 cells in 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound (or DMSO as a vehicle control) to the cells and incubate for 60 minutes.
-
-
Induction of DNA Damage:
-
Add a DNA damaging agent such as 4NQO (final concentration of 3 µM) to the wells to activate the ATR pathway.
-
Incubate for an additional 60 minutes.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of 3.7% formaldehyde solution and incubate for 20 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Wash the cells.
-
Add the anti-phospho-Chk1 (Ser345) primary antibody and incubate overnight at 4°C.
-
Wash the cells.
-
Add the fluorescently labeled secondary antibody and the nuclear counterstain (Hoechst 33258).
-
Incubate for 90 minutes at room temperature.
-
-
Imaging and Analysis:
-
Wash the cells.
-
Acquire images using a high-content imaging system, capturing both the nuclear and the phospho-Chk1 signals.
-
Use image analysis software to identify the nuclei (based on Hoechst staining) and quantify the mean fluorescence intensity of the phospho-Chk1 signal within the nucleus for each cell.
-
-
Data Analysis:
-
Calculate the average nuclear phospho-Chk1 intensity for each treatment condition.
-
Determine the percent inhibition of Chk1 phosphorylation for each this compound concentration relative to the 4NQO-treated, DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.
-
Signaling Pathway of ATR Inhibition by this compound
Caption: this compound inhibits ATR, preventing Chk1 phosphorylation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment.[1][3][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][5][6] When a protein is bound by a ligand, its melting temperature (Tm) often increases, making it more resistant to heat-induced denaturation and aggregation.[5][6]
Materials:
-
Cells expressing the target protein (ATR)
-
Cell culture medium
-
This compound compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Ultracentrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)
-
Anti-ATR antibody
Procedure:
Part A: Isothermal Dose-Response (ITDRF) CETSA
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a specific temperature (determined from a melt curve, see Part B) for 3 minutes in a thermocycler, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble ATR in each sample using Western blotting, ELISA, or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble ATR against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for target engagement.
-
Part B: CETSA Melt Curve
-
Cell Treatment:
-
Treat cells with a fixed, saturating concentration of this compound and a DMSO vehicle control.
-
-
Heating:
-
Harvest and resuspend the cells as described above.
-
Aliquot the cell suspension for each treatment into multiple PCR tubes.
-
Heat the samples over a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler.
-
-
Lysis, Fractionation, and Quantification:
-
Follow the same steps for lysis, fractionation, and quantification of soluble ATR as in Part A.
-
-
Data Analysis:
-
For both the this compound-treated and DMSO-treated samples, plot the amount of soluble ATR against the temperature.
-
Fit the data to a Boltzmann equation to determine the melting temperature (Tm) for each condition.
-
The difference in Tm between the this compound-treated and DMSO-treated samples (ΔTm) represents the thermal stabilization induced by this compound binding.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting & Optimization
AZ20 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with AZ20, a potent and selective ATR kinase inhibitor. The information provided aims to address common challenges, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, with an IC50 of 5 nM in cell-free assays.[1] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress. By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately inducing synthetic lethality in cancer cells with existing DNA repair defects.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are its general solubility properties?
This compound is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as DMSO, DMF, and Ethanol. However, its solubility is significantly lower in aqueous solutions. This is a common challenge for many kinase inhibitors and requires careful preparation of stock and working solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 30 mg/mL.[2] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) which can then be further diluted into your aqueous experimental buffer.
Q4: When I dilute my DMSO stock of this compound into my aqueous buffer, I see precipitation. Why is this happening and what can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble drug in the organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower. To mitigate this, it is recommended to:
-
Use a fresh DMSO stock. Over time, DMSO can absorb water, which can affect the solubility of the compound.
-
Minimize the final DMSO concentration. Aim for a final DMSO concentration of 0.5% or less in your cell culture or assay buffer, as higher concentrations can be toxic to cells and may affect experimental results.
-
Add the DMSO stock to the aqueous buffer with vigorous vortexing or stirring. This helps to rapidly disperse the compound and can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous buffer slightly. Increasing the temperature of the buffer can sometimes improve solubility. However, be mindful of the temperature stability of your protein or cells.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in aqueous buffers.
Problem: Precipitate formation observed in the final working solution.
This is the most common issue encountered. The following workflow can help diagnose and solve the problem.
References
Technical Support Center: Off-Target Effects of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the ATR inhibitor (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20. This resource is intended to assist researchers in designing, executing, and interpreting experiments related to the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
This compound is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase with an IC50 of 5 nM.[1] Its primary off-target activity is against the mammalian target of rapamycin (mTOR), with an IC50 of 38 nM, making it 8-fold less selective for mTOR compared to ATR.[1] this compound has also been reported to have good selectivity against PI3K isoforms, ATM, and DNA-PK, with over 600-fold selectivity against these kinases.[2]
Q2: How can I assess the off-target effects of this compound in my experimental system?
To assess off-target effects, it is recommended to perform a comprehensive kinase selectivity profiling assay. This typically involves screening this compound against a large panel of kinases at a fixed concentration to identify potential off-target interactions. Follow-up dose-response experiments should be conducted for any identified "hits" to determine their IC50 values.
Q3: What are some common causes of false positives in kinase inhibitor screening?
False positives in kinase screens can arise from several factors, including:
-
Compound promiscuity: The compound may genuinely inhibit multiple kinases.
-
Assay interference: The compound may interfere with the assay technology (e.g., fluorescence quenching or enhancement).
-
Absence of key interactions: In structure-based virtual screening, false positives often lack the key hydrogen bond interactions with the kinase hinge region.[3]
-
Ligand conformational artifacts: Incorrect prediction of the ligand's binding mode can lead to false positives.[3]
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Not Explained by ATR Inhibition
If you observe a cellular phenotype that is inconsistent with known ATR inhibition, consider the following troubleshooting steps:
Potential Cause: Off-target inhibition of mTOR or other kinases.
Troubleshooting Steps:
-
Validate mTOR pathway inhibition:
-
Perform a Western blot to analyze the phosphorylation status of downstream mTOR substrates, such as p70S6K and 4E-BP1. A decrease in phosphorylation would suggest mTOR inhibition.
-
-
Perform a broad kinase screen:
-
Submit this compound for a commercial kinase profiling service to test against a large panel of kinases. This will provide a comprehensive overview of its selectivity.
-
-
Titrate the compound:
-
Use a concentration range of this compound in your cellular assays. If the unexpected phenotype is only observed at higher concentrations, it is more likely due to an off-target effect.
-
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
If the potency of this compound in your cellular assay is significantly different from its biochemical IC50, consider these factors:
Potential Cause:
-
Cellular permeability and efflux.
-
Off-target effects within the cellular context.
Troubleshooting Steps:
-
Assess cell permeability:
-
Use techniques like LC-MS/MS to measure the intracellular concentration of this compound.
-
-
Investigate transporter involvement:
-
Co-incubate this compound with known efflux pump inhibitors to see if its cellular potency increases.
-
-
Evaluate off-target engagement in cells:
-
Use cellular thermal shift assays (CETSA) to assess the binding of this compound to both ATR and potential off-targets in intact cells.
-
Quantitative Data Summary
| Target | IC50 (nM) | Selectivity vs. ATR | Reference |
| ATR | 5 | - | [1] |
| mTOR | 38 | 8-fold | [1] |
| PI3Kα | >3000 | >600-fold | [2] |
| ATM | >3000 | >600-fold | [2] |
| DNA-PK | >3000 | >600-fold | [2] |
Key Experimental Protocols
Protocol 1: HTRF KinEASE TK Assay for Off-Target Kinase Screening
This protocol provides a general framework for using a Homogeneous Time Resolved Fluorescence (HTRF) based assay to screen for off-target tyrosine kinase inhibition.
Materials:
-
HTRF KinEASE-TK detection kit (including universal biotinylated substrate, Eu-cryptate labeled anti-phospho antibody, and SA-XL665)
-
Kinase of interest
-
This compound
-
ATP
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Kinase Reaction:
-
Add 4 µL of the compound dilution to the assay plate.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Seal the plate and incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add 5 µL of the Eu-cryptate antibody solution and 5 µL of the SA-XL665 solution (pre-mixed in detection buffer containing EDTA to stop the reaction).
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm. The HTRF ratio is calculated as (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
Troubleshooting:
-
High background signal: Ensure all reagents are properly dissolved and centrifuged to remove aggregates. Check for autofluorescence of the compound.
-
Low signal window: Optimize the concentrations of kinase, substrate, and ATP. Ensure the incubation times are appropriate for the specific kinase.
Visualizations
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified signaling pathways of this compound's on- and off-target effects.
References
Technical Support Center: Optimizing AZ20 Concentration for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZ20 to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA damage and replication stress.[3][4] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways.[5][6] By inhibiting ATR, this compound disrupts the cell's ability to repair DNA damage, leading to an accumulation of replication stress, cell cycle arrest in the S-phase, and ultimately, programmed cell death (apoptosis).[2][3]
Q2: What is the optimal concentration range for this compound to induce apoptosis?
The optimal concentration of this compound for apoptosis induction is cell-line dependent. Generally, concentrations ranging from 0.5 µM to 10 µM are used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: What is the recommended treatment duration with this compound for apoptosis induction?
The duration of this compound treatment can vary depending on the cell line and experimental goals. A significant increase in apoptosis is often observed after 24 hours of treatment.[7] However, time-course experiments (e.g., 4, 8, 12, 24, 48 hours) are recommended to identify the optimal time point for maximal apoptosis induction in your specific model.[8]
Q4: Can this compound have off-target effects?
While this compound is a selective ATR inhibitor, it has shown some off-target activity against mTOR (mammalian target of rapamycin) at higher concentrations.[1][9] It is important to use the lowest effective concentration to minimize potential off-target effects. Researchers have observed that different ATR inhibitors can have varying effects on cell cycle progression, suggesting the possibility of off-target activities.[9]
Troubleshooting Guides
Issue 1: Low or No Apoptosis Induction
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal concentration for your cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for apoptosis induction. A biologically significant increase in apoptosis may not be detected until after 8 hours of treatment.[8] |
| Cell Line Resistance | Some cell lines may be inherently resistant to ATR inhibitors. Consider using a combination therapy, as the cytotoxic effect of this compound can be increased when combined with other agents like ATM inhibitors (e.g., KU-60019) or DNA damaging agents like gemcitabine.[2][10] |
| Incorrect Apoptosis Assay Protocol | Ensure your apoptosis detection assay (e.g., Annexin V/PI staining, Caspase-3 activity) is performed correctly. Review the detailed experimental protocols provided below and consider including positive controls to validate the assay. |
| Poor Cell Health | Use healthy, log-phase cells for your experiments. Overconfluent or starved cells may exhibit altered responses to treatment.[11] |
Issue 2: High Levels of Necrosis or Cell Death in Control Group
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control (medium with the same concentration of DMSO as your this compound-treated samples). |
| Harsh Cell Handling | Excessive pipetting or centrifugation can damage cells, leading to increased necrosis. Handle cells gently throughout the experimental process. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause widespread cell death. |
| Suboptimal Culture Conditions | Ensure cells are grown in the appropriate medium with the correct supplements and incubated under optimal conditions (temperature, CO2, humidity). |
Data Presentation
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| OCI-AML3 | Acute Myeloid Leukemia | Annexin V/PI Staining | 0 - 8 µM (24h) | Concentration-dependent increase in apoptosis[7] |
| THP-1 | Acute Myeloid Leukemia | Annexin V/PI Staining | 0 - 8 µM (24h) | Concentration-dependent increase in apoptosis[7] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Growth Inhibition | IC50: 0.84 - 2.4 µM | Growth inhibition, limited cell death alone[10] |
| LoVo | Colorectal Adenocarcinoma | Growth Inhibition | - | Significant tumor growth inhibition in vivo at 25 mg/kg twice daily or 50 mg/kg once daily[2] |
| HT29 | Colorectal Adenocarcinoma | pChk1 Inhibition | IC50: 50 nM | Inhibition of ATR-mediated Chk1 phosphorylation[1] |
Experimental Protocols
Annexin V/PI Apoptosis Assay
This protocol is adapted for use with this compound treatment to quantify apoptotic and necrotic cells via flow cytometry.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for the predetermined optimal duration.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls for compensation (unstained cells, single-stained cells).
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
Assay Buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
AZ20 Technical Support Center: Troubleshooting Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the ATR inhibitor, AZ20, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated by single-stranded DNA regions that can arise from replication stress. By inhibiting ATR, this compound prevents the downstream phosphorylation of checkpoint kinase 1 (Chk1), leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.[2][4]
Q2: What are the common signs of this compound instability in my cell culture?
Signs of potential this compound instability or precipitation in your cell culture include:
-
Visible Particulates: A fine precipitate or cloudiness may be observed in the culture medium after the addition of this compound, especially at higher concentrations or after a period of incubation.[1]
-
Reduced Potency: You may observe a decrease in the expected biological effect of this compound, such as a smaller than expected reduction in cell viability or a diminished effect on Chk1 phosphorylation.
-
Inconsistent Results: High variability between replicate wells or experiments can be an indicator of inconsistent compound concentration due to instability or precipitation.
Q3: What factors can contribute to the instability of small molecule inhibitors like this compound in cell culture media?
Several factors can affect the stability of small molecules in cell culture media:
-
pH of the Medium: The pH of the culture medium can influence the solubility and stability of a compound.
-
Media Components: Certain components in the culture medium, such as serum proteins, can bind to the compound, affecting its availability and stability.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Temperature: Incubation at 37°C for extended periods can lead to the degradation of some compounds.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can cause the compound to precipitate or degrade.
-
Solvent: The solvent used to prepare the stock solution and its final concentration in the media can impact solubility.
Q4: How can I prepare and store my this compound stock solution to maximize its stability?
To ensure the stability of your this compound stock solution, follow these best practices:
-
Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO to prepare your stock solution.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in foil.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. Do not store diluted solutions of this compound for extended periods.
Troubleshooting Guide
Issue 1: I am observing a precipitate in my cell culture medium after adding this compound.
This is a common issue that can arise from poor compound solubility at the working concentration.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation.
-
Pre-warm the Medium: Before adding the this compound solution, ensure your cell culture medium is at 37°C. Adding a cold compound solution to warm media can sometimes cause precipitation.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions to gradually lower the concentration.
-
Sonication: Briefly sonicating the diluted this compound solution in the medium before adding it to the cells may help to dissolve any small, invisible precipitates.
-
Solubility Test: Perform a simple solubility test by preparing the desired concentration of this compound in your cell culture medium without cells and observing it under a microscope over time for any signs of precipitation.
Issue 2: My experimental results with this compound are inconsistent or show reduced potency.
This could be due to the degradation of this compound in the cell culture medium over the course of your experiment.
Troubleshooting Steps:
-
Minimize Incubation Time: If you suspect instability, consider reducing the duration of the experiment if possible, or refreshing the medium with freshly diluted this compound at regular intervals for longer-term assays.
-
Assess Compound Stability: To definitively determine the stability of this compound in your specific experimental conditions, you can perform a stability study. This typically involves incubating this compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the remaining intact this compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Control for Serum Binding: If you are using a serum-containing medium, consider that serum proteins can bind to small molecules. You may need to test a range of concentrations to achieve the desired biological effect. For critical experiments, consider switching to a serum-free medium if your cell line can tolerate it.
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Cell Culture Medium
Objective: To visually assess the solubility of this compound at the desired working concentration in a specific cell culture medium.
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium to achieve your desired final concentrations.
-
As a negative control, prepare a sample of medium with the equivalent amount of solvent (e.g., DMSO).
-
Incubate the solutions at 37°C in a CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals, visually inspect the solutions for any signs of precipitation or cloudiness.
-
For a more sensitive assessment, take a small aliquot of each solution and examine it under a microscope (10x and 20x magnification) to look for crystalline structures or amorphous precipitates.
Protocol 2: Quantitative Analysis of this compound Stability by LC-MS
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability.
Methodology:
-
Prepare your desired working concentration of this compound in pre-warmed (37°C) cell culture medium in a sterile container.
-
Immediately after preparation (T=0), remove an aliquot of the solution and store it at -80°C.
-
Incubate the remaining solution at 37°C in a CO2 incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove additional aliquots and store them at -80°C.
-
After collecting all time points, the samples can be analyzed by a qualified analytical facility using a validated LC-MS/MS method to determine the concentration of this compound in each sample.
-
The percentage of this compound remaining at each time point relative to the T=0 sample is calculated to determine the stability profile.
Data Presentation
Table 1: Troubleshooting Common this compound Instability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate formation upon addition to media | Poor solubility at working concentration | Lower final DMSO concentration, pre-warm media, perform serial dilutions, sonicate. |
| Inconsistent or reduced potency in assays | Compound degradation over time | Reduce experiment duration, refresh media with fresh this compound, perform a stability study. |
| High variability between replicates | Uneven distribution of precipitated compound | Ensure complete dissolution before adding to cells, gently mix plate after adding compound. |
Table 2: Example Data from a Hypothetical this compound Stability Study (LC-MS Analysis)
| Time Point (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100% |
| 2 | 0.98 | 98% |
| 4 | 0.95 | 95% |
| 8 | 0.89 | 89% |
| 12 | 0.82 | 82% |
| 24 | 0.65 | 65% |
Visualizations
Caption: Mechanism of action of this compound in the ATR signaling pathway.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: Minimizing Adenoviral Vector-Associated Toxicity in Animal Studies
Disclaimer: The following information is for research and informational purposes only. "AZ20" is a fictional compound. This guide uses AZD1222 (the AstraZeneca COVID-19 vaccine, a chimpanzee adenoviral-vectored vaccine) as a well-documented example to address common challenges in preclinical adenoviral vector studies. All protocols should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity observed with adenoviral vectors in animal studies?
A1: The most frequently observed toxicities are related to the innate immune response. These are often characterized by local injection site reactions, including swelling, redness, and cellular infiltration. Systemic responses can include transient increases in pro-inflammatory cytokines and, in some cases, changes in hematology or clinical chemistry parameters. For instance, in preclinical studies with AZD1222, the primary findings were inflammatory cell infiltration at the injection site, which is a common and expected reaction to vaccine administration.
Q2: What biosafety level is required for working with replication-deficient adenoviral vectors in animals?
A2: Replication-deficient human adenoviral vectors are generally classified as Biosafety Level 2 (BSL-2) agents.[1][2][3] This requires adherence to BSL-2 laboratory practices and Animal Biosafety Level 2 (ABSL-2) for animal studies.[2][3] This includes the use of personal protective equipment (PPE), a biological safety cabinet (BSC) for procedures with aerosolization risk, and appropriate housing and waste decontamination protocols.[2]
Q3: How can I be sure that the observed toxicity is due to the adenoviral vector and not contamination in my preparation?
A3: It is crucial to use highly purified vector preparations for in vivo studies. Contaminants such as cellular debris or media components can induce significant immune responses.[1] The presence of replication-competent adenoviruses (RCAs) is another potential concern that can arise from homologous recombination during vector production.[1] It is recommended to test vector stocks for RCAs by incubating them with a non-complementing cell line (e.g., A549) and monitoring for cytopathic effects.[1]
Q4: Can pre-existing immunity to adenoviruses in study animals affect toxicity and efficacy?
A4: Yes, pre-existing immunity to the adenovirus serotype used as a vector can lead to more rapid clearance of the vector and potentially altered immune responses. This is a key reason for the use of chimpanzee adenoviral vectors, such as the one used for AZD1222, in human applications, as pre-existing immunity in the human population is low. When selecting animal models, it is important to consider their potential prior exposure to related adenoviruses.
Troubleshooting Guides
Issue 1: Excessive Injection Site Reactions
Symptoms: Severe, persistent swelling, ulceration, or necrosis at the injection site.
| Potential Cause | Troubleshooting Step |
| High Injection Volume | Reduce the injection volume. For mice, intramuscular injections should typically not exceed 50 µL per site. Distribute larger volumes over multiple injection sites. |
| Improper Injection Technique | Ensure proper needle gauge and length for the chosen injection route (intramuscular, subcutaneous). Administer the injection slowly and steadily to minimize tissue damage.[4] Rotate injection sites if multiple doses are given. |
| Vector Aggregation | Before administration, gently mix the vector solution. Avoid vigorous vortexing, which can cause aggregation. |
| Contaminants in Vector Prep | Re-purify the vector stock to remove impurities. Consider methods like CsCl density gradient centrifugation for high purity. |
| Hypersensitivity Reaction | Consider pre-treatment with a mild anti-inflammatory agent (e.g., a non-steroidal anti-inflammatory drug) after consulting with veterinary staff and ensuring it does not interfere with study endpoints. |
Issue 2: High Systemic Cytokine Levels (Cytokine Storm)
Symptoms: Animals appear lethargic, hunched, or show other signs of systemic illness. Serum analysis reveals excessively high levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
| Potential Cause | Troubleshooting Step |
| Dose is Too High | Perform a dose-ranging study to determine the optimal dose that balances efficacy with an acceptable safety profile. |
| Vector Administered Too Rapidly (IV) | If using intravenous administration, infuse the vector slowly to avoid a rapid systemic inflammatory response. |
| Innate Immune Pathway Hyperactivation | Investigate the specific innate immune pathways being activated. Strategies to mitigate this can include co-administration of inhibitors of specific pathways (e.g., TLR signaling), though this can impact the desired immune response to the vector. |
| Underlying Health Status of Animals | Ensure that all animals are healthy and free of underlying infections before starting the study, as this can prime the immune system for a hyper-inflammatory response. |
Data Presentation
Table 1: Representative Biodistribution of AZD1222 in Mice Following Intramuscular Injection
| Tissue | Vector DNA Levels (copies/µg DNA) - Day 2 | Vector DNA Levels (copies/µg DNA) - Day 29 |
| Injection Site Muscle | High | Low/Undetectable |
| Sciatic Nerve (proximal) | Low | Undetectable |
| Liver | Low | Undetectable |
| Spleen | Low | Undetectable |
| Blood | Not Detected | Not Detected |
| Brain | Not Detected | Not Detected |
| Reproductive Tissues | Not Detected | Not Detected |
| This table is a qualitative summary based on findings from preclinical biodistribution studies of AZD1222, which showed the vector was largely confined to the administration site and cleared over time. |
Experimental Protocols
Protocol 1: Quantification of Serum Cytokines using ELISA
This protocol provides a general framework for a sandwich ELISA to measure cytokine levels in mouse serum.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and serum samples (appropriately diluted in assay diluent) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the serum samples.
Protocol 2: Histopathological Examination of Injection Site
Procedure:
-
Tissue Collection: At the designated time point, euthanize the animal according to approved institutional protocols. Carefully dissect the muscle tissue at the injection site. For comparison, collect a sample from the contralateral (non-injected) muscle.
-
Fixation: Immediately place the collected tissue samples in 10% neutral buffered formalin for 24-48 hours to fix the tissue.
-
Processing: After fixation, the tissue is dehydrated through a series of increasing concentrations of ethanol, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the tissue sections on microscope slides. Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Microscopic Examination: A veterinary pathologist should examine the slides under a microscope. The examination should focus on identifying and scoring the severity of:
-
Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages)
-
Muscle fiber degeneration or necrosis
-
Edema (swelling)
-
Hemorrhage
-
Fibrosis (scarring, in later stages)
-
Evidence of regeneration
-
Mandatory Visualizations
Caption: Innate immune signaling pathways activated by adenoviral vectors.
Caption: General experimental workflow for assessing toxicity.
References
Technical Support Center: (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (MRTX1133)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for MRTX1133?
A1: MRTX1133 is a small molecule inhibitor that selectively targets the KRAS G12D mutation. It functions by binding non-covalently to the switch-II pocket of the KRAS G12D protein, stabilizing it in its inactive, GDP-bound state. This prevents the protein-protein interactions necessary for the activation of downstream oncogenic signaling pathways, such as the MAPK pathway.[1]
Q2: My cancer cell lines are showing reduced sensitivity or acquired resistance to MRTX1133 after prolonged treatment. What are the potential underlying mechanisms?
A2: Acquired resistance to MRTX1133 is a significant challenge and can be driven by several mechanisms:
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for KRAS signaling. This includes the upregulation of receptor tyrosine kinase (RTK) signaling, or activation of the PI3K-AKT-mTOR pathway.
-
Upregulation of Macropinocytosis: Resistance can be facilitated by the upregulation of the AGER-DIAPH1-RAC1 pathway, which instigates macropinocytosis.[2] This process allows cancer cells to engulf proteins from their environment to support their metabolism and growth, thereby overcoming the inhibitory effects of MRTX1133.[2]
-
WNT Pathway Activation: The upregulation of CTNNB1 (catenin beta 1), a key component of the WNT signaling pathway, has been identified as a potential mechanism for resistance.[2]
-
Secondary KRAS Mutations: Although less common, the development of secondary mutations in the KRAS gene, such as Y96N and H95Q, can confer resistance.[3]
-
Epigenetic Modifications: Resistant tumor cells may undergo a global shift towards histone acetylation, which can be reversed by inhibiting the histone acetyltransferase EP300.[4][5]
Q3: The antitumor effect of MRTX1133 monotherapy is transient in my in vivo models. How can I enhance its efficacy and overcome resistance?
A3: Combining MRTX1133 with other targeted agents has shown synergistic effects and the potential to overcome resistance in preclinical models. Consider the following combination strategies:
-
Dual RAF/MEK Inhibition: Co-treatment with a dual RAF/MEK inhibitor like avutometinib can lead to synergistic inhibition of cell growth and induction of apoptosis.[6]
-
Pan-ERBB Inhibition: The pan-ERBB inhibitor afatinib, when used with MRTX1133, can circumvent acquired resistance and lead to tumor regression.
-
Inhibition of Macropinocytosis: Targeting the AGER-DIAPH1 complex with inhibitors like RAGE-229 or using a general macropinocytosis inhibitor like EIPA can block this resistance pathway.[2]
-
Immune Checkpoint Inhibition: Combining MRTX1133 with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) can enhance the immune response against tumors.[7] MRTX1133 treatment can increase the infiltration of CD8+ T cells into the tumor microenvironment, and the combination can lead to sustained tumor regression.[7][8]
-
BET Inhibition: In models where resistance is associated with epigenetic changes, combining MRTX1133 with BET inhibitors has been shown to re-sensitize resistant cells and extend overall survival in murine models.[4][5]
Q4: How can I experimentally model and study acquired resistance to MRTX1133?
A4: Acquired resistance can be modeled in vitro by continuously treating sensitive cancer cell lines (such as HPAC, AsPC-1, GP2D, or SNU-1033) with gradually increasing concentrations of MRTX1133 over an extended period.[3] Once the cells demonstrate viability and proliferation at a significantly higher concentration of the drug compared to the parental line, they are considered stably resistant. These resistant cell lines can then be extensively profiled using techniques like RNA sequencing to identify the specific mechanisms of resistance.[3][4]
Data Presentation
Table 1: Summary of Preclinical Combination Therapies with MRTX1133
| Combination Agent | Agent Class | Rationale for Combination | Observed Effect in Preclinical Models |
| Avutometinib | Dual RAF/MEK Inhibitor | Overcome MAPK pathway reactivation | Synergistic inhibition of cell growth; induction of apoptosis.[6] |
| Afatinib | Pan-ERBB Inhibitor | Circumvent acquired resistance via ERBB signaling | Potent synergy in vitro; tumor regression and longer survival in mouse models. |
| RAGE-229 / EIPA | AGER-DIAPH1 / Macropinocytosis Inhibitor | Block resistance driven by macropinocytosis | Enhanced efficacy of MRTX1133; reduced tumor growth and prolonged survival.[2] |
| Immune Checkpoint Inhibitors | Anti-PD-1 / Anti-CTLA-4 | Enhance anti-tumor immune response | Sustained tumor regression and improved survival outcomes.[7][8][9] |
| BET Inhibitors | Epigenetic Modulator | Reverse resistance associated with histone acetylation | Re-sensitization of resistant cells to MRTX1133; extended overall survival.[4][5] |
Visualizations
Caption: Mechanism of action of MRTX1133 on the KRAS G12D signaling pathway.
Caption: Key bypass pathways leading to acquired resistance to MRTX1133.
Caption: Workflow for generating and characterizing MRTX1133-resistant cell lines.
Experimental Protocols
The following are generalized methodologies for key experiments. Researchers should refer to specific publications and optimize protocols for their experimental systems.
1. In Vitro Cell Viability Assay to Assess Drug Synergy
-
Objective: To determine if the combination of MRTX1133 with another agent results in synergistic, additive, or antagonistic effects on cell proliferation.
-
Methodology:
-
Cell Plating: Seed pancreatic cancer cells (e.g., HPAF-II, AsPC-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of MRTX1133 and the combination agent, both alone and in combination at various concentration ratios.
-
Treatment: Treat the cells with the drug dilutions and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Western Blotting for Pathway Analysis
-
Objective: To analyze the effect of MRTX1133 on the KRAS downstream signaling pathways (e.g., MAPK and AKT).
-
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with MRTX1133, a combination agent, or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of MRTX1133 as a monotherapy or in combination.
-
Methodology:
-
Cell Implantation: Subcutaneously or orthotopically implant human pancreatic cancer cells (e.g., HPAF-II) into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, MRTX1133 alone, combination agent alone, MRTX1133 + combination agent). Administer treatments according to the specified dose and schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition and changes in survival rates between the different treatment groups.[2]
-
References
- 1. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor_Chemicalbook [chemicalbook.com]
- 2. Combined strategy can prevent pancreatic cancer drug resistance | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
AZ20 Technical Support Center: Enhancing Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of AZ20, a potent and selective ATR kinase inhibitor.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound, particularly concerning its solubility and achieving optimal exposure in preclinical models. This guide offers potential solutions to common issues.
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Problem: this compound has low aqueous solubility, which can lead to precipitation in stock solutions or during dilutions in aqueous media for in vitro assays.
Possible Solutions:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO.[1] For in vitro assays, prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into aqueous assay media should be done carefully to avoid precipitation.
-
Formulation for In Vivo Studies: For animal studies, a multi-component vehicle is often necessary to maintain this compound in solution. Common formulations include combinations of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline or corn oil.[2][3]
-
Sonication and Warming: If precipitation occurs during the preparation of solutions, gentle warming (e.g., at 37°C) and/or sonication can aid in dissolution.[1][3]
Issue 2: Suboptimal Oral Bioavailability in Animal Studies
Problem: While this compound has shown respectable bioavailability in rats at low doses, optimizing oral absorption for higher doses or different animal models may be necessary.[1][2]
Possible Solutions:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of poorly soluble drugs by improving their solubilization and facilitating lymphatic transport.[4]
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[5] Techniques like micronization or nanomilling could be explored.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and absorption.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) kinase with an IC50 of 5 nM in cell-free assays.[2][3][7] It has an 8-fold selectivity over mTOR.[2][3] By inhibiting ATR, this compound interferes with the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells with high levels of replication stress.[2][7]
Q2: What are the recommended concentrations for in vitro studies?
A2: The effective concentration of this compound in vitro is cell line-dependent. For example, it inhibits the growth of LoVo colorectal adenocarcinoma cells with a GI50 of 0.2µM.[2] It inhibits ATR-mediated phosphorylation of Chk1 in HT29 cells with an IC50 of 50 nM.[1][3]
Q3: How should I prepare this compound for in vivo oral administration?
A3: A common method involves preparing a stock solution in DMSO and then diluting it in a vehicle suitable for oral gavage. One suggested formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is a suspension in 10% DMSO and 90% corn oil.[2] It is recommended to prepare these formulations fresh daily.[3]
Q4: What are the key signaling pathways affected by this compound?
A4: The primary target of this compound is the ATR kinase, a key regulator of the DNA damage response. Inhibition of ATR by this compound leads to a decrease in the phosphorylation of its downstream target, Chk1.[2] This ultimately results in increased levels of γH2AX, a marker of DNA double-strand breaks, and can induce S-phase arrest.[2]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50/GI50 | Reference |
| ATR (cell-free) | N/A | 5 nM | [2][3][7] |
| mTOR (cell-free) | N/A | 38 nM | [2][3] |
| Growth Inhibition | LoVo | 0.2 µM | [2] |
| Chk1 Phosphorylation | HT29 | 50 nM | [1][3] |
Table 2: Example In Vivo Formulations for this compound
| Component | Formulation 1 | Formulation 2 | Reference |
| Solvent | DMSO | DMSO | [2][3] |
| Vehicle | PEG300, Tween-80, Saline | Corn Oil | [2][3] |
| Final Concentration of Components | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil | [2][3] |
| Maximum Solubility | ≥ 2.5 mg/mL | Not Specified | [3] |
Experimental Protocols
Protocol 1: In Vitro Chk1 Phosphorylation Assay
-
Cell Plating: Plate HT29 cells in a 384-well plate and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (prepared from a DMSO stock) for 60 minutes.[3]
-
Induce DNA Damage: Add 4-nitroquinoline 1-oxide (4NQO) to a final concentration of 3 µM and incubate for an additional 60 minutes to induce DNA damage.[3]
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[3]
-
Immunostaining: Incubate with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[3]
-
Secondary Antibody and Imaging: Add a fluorescently labeled secondary antibody and Hoechst 33258 for nuclear counterstaining. Image and quantify the fluorescence intensity to determine the IC50.[3]
Protocol 2: Preparation of this compound for Oral Dosing in Mice
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]
-
Prepare Vehicle: In a separate tube, mix the vehicle components. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, first mix the PEG300 and Tween-80.[3]
-
Combine and Mix: Add the this compound stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add Saline: Add the saline to the mixture and vortex until a clear solution is obtained. This working solution should be prepared fresh daily.[3]
Visualizations
Caption: this compound inhibits the ATR signaling pathway.
Caption: Workflow for improving this compound bioavailability.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 6. upm-inc.com [upm-inc.com]
- 7. AZ 20 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting AZ20 Inhibition of Chk1 Phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with AZ20 not inhibiting Chk1 phosphorylation in their experiments.
Troubleshooting Guide
This guide addresses specific issues you might be facing in a question-and-answer format to help you identify and resolve the problem.
Question: I am treating my cells with this compound, but I don't see a decrease in Chk1 phosphorylation (pChk1). What could be the reason?
Answer: Several factors could contribute to the lack of observable inhibition of Chk1 phosphorylation by this compound. Here is a step-by-step troubleshooting guide to help you pinpoint the issue.
1. Verification of Experimental Conditions
-
Is there a basal level of Chk1 phosphorylation in your cells? The ATR/Chk1 pathway is activated in response to DNA damage or replication stress.[1][2][3] If your untreated control cells do not show a detectable level of pChk1, this compound will have no effect to measure.
-
Recommendation: Include a positive control by treating your cells with a DNA damaging agent (e.g., UV radiation, hydroxyurea, or a topoisomerase inhibitor like etoposide) to induce replication stress and activate the ATR/Chk1 pathway.[4] This will establish a baseline of Chk1 phosphorylation that can then be inhibited by this compound.
-
-
Are you using the correct concentration of this compound? this compound's inhibitory effect is concentration-dependent.[2][5] The IC50 for this compound on ATR-mediated Chk1 phosphorylation in cells is approximately 50 nM.[6][7]
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line and experimental conditions.
-
-
Is the incubation time with this compound appropriate? The timing of this compound treatment relative to the induction of DNA damage is critical.
-
Recommendation: Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the DNA damaging agent. This allows the inhibitor to enter the cells and engage with its target (ATR) before the pathway is activated.
-
2. Reagent and Cell Line Integrity
-
Is your this compound compound viable? Kinase inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Recommendation: Use a fresh aliquot of this compound or purchase a new batch. Ensure the compound is stored correctly, typically at -20°C or -80°C as a stock solution in DMSO.[6]
-
-
Is your cell line responsive to ATR inhibition? While the ATR/Chk1 pathway is highly conserved, cell lines can exhibit different sensitivities to its inhibition.
-
Recommendation: If possible, test this compound in a cell line known to be sensitive to ATR inhibitors, such as those with defects in the ATM-p53 pathway.[8]
-
3. Western Blotting and Antibody Performance
-
Is your anti-pChk1 antibody specific and sensitive enough? The quality of the antibody is crucial for detecting changes in phosphorylation. Chk1 is phosphorylated at multiple sites, such as Ser317 and Ser345, in response to ATR activation.[9][10]
-
Recommendation: Use a well-validated antibody specific for the activating phosphorylation sites of Chk1 (e.g., pChk1 Ser345). Check the antibody datasheet for recommended applications and dilutions. Include appropriate controls, such as a positive control lysate from cells treated with a known ATR activator.
-
-
Are you loading enough protein on your gel? Low protein concentration can lead to a weak or undetectable signal.
-
Recommendation: Perform a protein quantification assay (e.g., BCA or Bradford) on your cell lysates and ensure you are loading an adequate and equal amount of protein for each sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[6][11] ATR is a master regulator of the DNA damage response (DDR) and is activated by single-stranded DNA that forms at stalled replication forks.[1][2] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[8][9] By inhibiting ATR, this compound prevents the phosphorylation and activation of Chk1, thereby abrogating the S and G2/M cell cycle checkpoints.[12]
Q2: What is the expected phenotype after successful this compound treatment?
Successful treatment with this compound in cells under replication stress should lead to:
-
A decrease in the phosphorylation of Chk1 at sites like Ser317 and Ser345.[2]
-
An increase in markers of DNA damage, such as γH2AX, due to the collapse of replication forks.[2][5]
-
Abrogation of the G2/M checkpoint, potentially leading to premature mitotic entry.
-
In cancer cells with defects in other DNA damage response pathways (e.g., ATM-deficient tumors), this compound can induce synthetic lethality, leading to cell death.[1][8]
Q3: Are there any off-target effects of this compound I should be aware of?
This compound is highly selective for ATR but does show some activity against mTOR, with an 8-fold selectivity for ATR over mTOR.[6] It is important to consider this potential off-target effect when interpreting your results, especially at higher concentrations.
Q4: Can I use other methods besides Western blotting to assess Chk1 activity?
Yes, other methods can be used to assess Chk1 activity, including:
-
In vitro kinase assays: You can immunoprecipitate Chk1 from cell lysates and then perform a kinase assay using a specific Chk1 substrate.[10][13][14]
-
Flow cytometry: Analyzing the cell cycle profile can show the abrogation of the G2/M checkpoint.
-
Immunofluorescence: Staining for pChk1 or γH2AX can provide a visual representation of the inhibitor's effect at the single-cell level.
Quantitative Data
| Compound | Target | IC50 (Cell-free) | IC50 (Cell-based pChk1) | Selectivity |
| This compound | ATR | 5 nM[6][11] | 50 nM[6][7] | 8-fold vs. mTOR[6] |
| This compound | mTOR | 38 nM[6] | - |
Experimental Protocols
Protocol: Assessing this compound-mediated Inhibition of Chk1 Phosphorylation
This protocol outlines the key steps for treating cells with this compound and analyzing Chk1 phosphorylation by Western blotting.
1. Cell Culture and Plating:
- Plate your cells at a density that will result in 70-80% confluency at the time of harvesting.
- Allow the cells to adhere and grow for 24 hours.
2. This compound Treatment and Induction of Replication Stress:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM).
- Pre-treat the cells with the diluted this compound or a vehicle control (DMSO) for 1-2 hours.
- Induce replication stress by adding a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours or 10 µM etoposide for 2 hours). Include a non-damaged control.
3. Cell Lysis and Protein Quantification:
- Wash the cells once with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay.
4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against pChk1 (e.g., Ser345) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
- 14. bpsbioscience.com [bpsbioscience.com]
Cell line-specific responses to AZ20 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZ20, a potent and selective ATR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase with an IC50 of 5 nM in cell-free assays.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the ATR signaling pathway, which is a crucial component of the DNA Damage Response (DDR).[6] By inhibiting ATR, this compound prevents the phosphorylation of its downstream target, Chk1, leading to the accumulation of DNA damage, cell cycle arrest in S-phase, and ultimately, cell death, particularly in cancer cells with high levels of replication stress.[1][6]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated growth inhibition and cytotoxic effects in a variety of cancer cell lines, both as a monotherapy and in combination with other agents. Notable examples include:
-
Pancreatic Cancer: Multiple pancreatic cancer cell lines have shown sensitivity to this compound, especially in combination with gemcitabine.[8]
-
Lung Cancer: Non-small cell lung cancer (NSCLC) cell lines have been shown to be sensitive to the this compound analog, ceralasertib (AZD6738).[9]
-
Acute Myeloid Leukemia (AML): OCI-AML3 and THP-1 cell lines have been used to study the effects of this compound.[10]
The sensitivity of a specific cell line to this compound can be influenced by its baseline level of replication stress and the status of other DNA repair pathways, such as ATM and p53.[2][4][11]
Q3: What is the recommended working concentration and incubation time for this compound in cell culture?
The optimal concentration and incubation time for this compound are cell line-dependent and experiment-specific. However, based on published data, a general starting point can be suggested:
-
For inhibiting ATR-mediated Chk1 phosphorylation: An IC50 of 50 nM has been reported in HT29 cells after a 1-hour incubation.[3] Concentrations in the range of 100 nM for 4 hours have also been used.[12]
-
For growth inhibition assays: IC50 values for growth inhibition in pancreatic cancer cell lines ranged from 0.84 to 2.4 µM with prolonged exposure.[8] For AML cell lines, concentrations up to 8 µM for 24 hours have been used.[10]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Can this compound be used in combination with other drugs?
Yes, this compound has shown synergistic effects when combined with various DNA-damaging agents and other targeted inhibitors. Combining this compound with the following has been shown to increase its cytotoxic effects:
-
Chemotherapeutic agents: Gemcitabine and cisplatin have shown enhanced efficacy when combined with ATR inhibitors.[8][11]
-
ATM inhibitors: The combination with the selective ATM inhibitor KU-60019 has been shown to increase the cytotoxic effect of this compound.[1][6]
-
PARP inhibitors: ATR inhibitors are being clinically evaluated in combination with PARP inhibitors.[13]
Q5: What are the known off-target effects of this compound?
This compound is a highly selective ATR inhibitor. It exhibits 8-fold selectivity over mTOR and has been shown to have high selectivity over a large panel of other kinases, including ATM and DNA-PK.[1][2][4] However, at higher concentrations, off-target effects are possible. It is important to use the lowest effective concentration to minimize potential off-target activities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of Chk1 phosphorylation (pChk1) | 1. This compound concentration is too low. 2. Incubation time is too short. 3. This compound has degraded. 4. Low baseline ATR activity in the chosen cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time (e.g., 1-4 hours). 3. Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term). [3]4. Induce DNA damage (e.g., with hydroxyurea or UV radiation) to activate the ATR pathway before this compound treatment. |
| High cell-to-cell variability in response | 1. Cell line is not clonal. 2. Inconsistent cell density at the time of treatment. 3. Cells are at different phases of the cell cycle. | 1. Use a clonal cell line or single-cell sort to establish a more homogenous population. 2. Ensure consistent seeding density and confluence across all experiments. 3. Synchronize cells before treatment if studying cell cycle-specific effects. |
| Unexpected cytotoxicity in control cells | 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). 2. Perform routine checks for mycoplasma and other contaminants. |
| This compound is not soluble in the desired solvent | 1. Incorrect solvent used. 2. Precipitation of the compound at low temperatures. | 1. This compound is typically dissolved in DMSO to make a stock solution. 2. Warm the stock solution to room temperature before diluting in culture medium. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Western Blot for Phospho-Chk1 (Ser345)
This protocol is for detecting the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, Chk1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 1-4 hours). It may be necessary to co-treat with a DNA damaging agent (e.g., 5 mM hydroxyurea for 8 hours) to induce a robust pChk1 signal.[12]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize pChk1 levels to total Chk1 and the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo assay:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 | Reference |
| HT29 | Colorectal Adenocarcinoma | Chk1 Phosphorylation | pChk1 (Ser345) | 50 nM | [3] |
| LoVo | Colorectal Adenocarcinoma | Growth Inhibition | Cell Viability | Potent | [7] |
| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | Growth Inhibition | Cell Viability | 0.84 - 2.4 µM | [8] |
Visualizations
Caption: this compound inhibits the ATR signaling pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: Troubleshooting logic for pChk1 inhibition experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZ 20 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ 20 | ATM and ATR Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Proteins of Replication Stress Response and Cell Cycle Control as Cancer Therapy Targets [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
Validation & Comparative
AZ20 in Focus: A Comparative Analysis of ATR Inhibitors in Cancer Research
For Immediate Release
This guide provides a detailed comparison of AZ20 with other prominent Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, a class of drugs targeting the DNA damage response (DDR) pathway in cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key biological processes.
The Role of ATR in Genomic Stability and Cancer Therapy
The ATR kinase is a crucial regulator of the cellular response to DNA damage and replication stress.[1][2] When DNA damage occurs, particularly in the form of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA), ATR is activated.[1][3][4] Its regulatory partner, ATRIP, binds directly to this RPA-ssDNA, localizing the ATR-ATRIP complex to the site of damage.[1][4] This activation triggers a signaling cascade that phosphorylates numerous substrates, most notably the checkpoint kinase 1 (Chk1).[1][3][4] The ATR-Chk1 pathway is essential for maintaining genomic integrity by coordinating cell cycle arrest, stabilizing replication forks, and promoting DNA repair.[1]
Many cancer cells exhibit increased reliance on the ATR pathway for survival due to inherent genetic instability and high levels of replication stress.[2][5] This dependency makes ATR a promising target for cancer therapy. By inhibiting ATR, the aim is to disrupt the cancer cells' ability to repair DNA damage, leading to a state of "replication catastrophe" or "mitotic catastrophe" and ultimately, cell death.[5]
This compound: A Potent and Selective ATR Inhibitor
This compound is a potent and selective inhibitor of the ATR kinase.[6][7] Identified through screening, it has demonstrated significant activity in both biochemical and cellular assays. In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 5 nM.[6][7][8] In cellular models, it effectively inhibits the phosphorylation of Chk1, a direct downstream target of ATR.[7][9] Prolonged exposure to this compound leads to an increase in pan-nuclear staining of γH2AX, a marker of DNA double-strand breaks and replication stress, which is associated with S-phase cell cycle arrest.[6][9][10]
Comparative Performance of ATR Inhibitors
The landscape of ATR inhibitors has expanded to include several candidates that have progressed to clinical trials. The following table summarizes the quantitative data for this compound and other notable ATR inhibitors.
| Inhibitor | Developer/Origin | IC50 (Cell-Free) | Cellular Potency (Median IC50) | Selectivity Highlights |
| This compound | AstraZeneca | 5 nM[6][7][8] | 50 nM (pChk1 inhibition)[7] | 8-fold selective over mTOR; >600-fold over DNA-PK and ATM[6][9] |
| Ceralasertib (AZD6738) | AstraZeneca | Not specified; improved analog of this compound[5] | Lower IC50 in MSI vs. MSS cell lines[11] | Orally bioavailable successor to this compound[5][9] |
| Berzosertib (M6620/VE-822) | Vertex Pharma / Merck KGaA | Not specified; improved analog of VE-821[5][12] | Lower IC50 in MSI vs. MSS cell lines[11] | First ATR inhibitor evaluated in a randomized clinical trial |
| Elimusertib (BAY 1895344) | Bayer | 7 nM[13][14][15] | 78 nM (proliferation)[13][14][15] | >470-fold vs. ATM; >200-fold vs. DNA-PK; >460-fold vs. PI3K; 61-fold vs. mTOR[14] |
| VE-821 | Vertex Pharma | Not specified | Lower IC50 in MSI vs. MSS cell lines[11] | One of the first potent and selective ATR inhibitors discovered[5] |
Experimental Protocols
The evaluation of ATR inhibitors like this compound involves a standardized set of experiments to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound against the purified ATR enzyme.
-
Methodology: A common method is an ELISA-based kinase assay. The ATR/ATRIP enzyme complex is incubated with a specific substrate (e.g., a Chk1-derived peptide) and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then quantified, typically using a phosphorylation-specific antibody and a detectable secondary antibody. The IC50 value is calculated from the resulting dose-response curve.
Cellular Mechanistic Assays
-
Objective: To confirm the on-target activity of the inhibitor within a cellular context.
-
Methodology:
-
Western Blotting: Cancer cell lines are treated with the ATR inhibitor and a DNA-damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway. Cell lysates are then analyzed by Western blot to measure the phosphorylation levels of ATR targets, such as Chk1 at Ser345. A dose-dependent decrease in pChk1 indicates target engagement. The induction of DNA damage markers like γH2AX is also frequently assessed.[9]
-
Immunofluorescence: Similar to Western blotting, this technique visualizes markers of DNA damage (γH2AX) within the cell nucleus following inhibitor treatment, providing spatial information on the cellular response.
-
Cell Viability and Proliferation Assays
-
Objective: To measure the anti-proliferative or cytotoxic effects of the inhibitor on cancer cell lines.
-
Methodology: Cells are seeded in multi-well plates and exposed to a range of inhibitor concentrations for a set period (e.g., 72-96 hours). Cell viability is then measured using assays such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or crystal violet staining (which stains total cellular protein).[13] The results are used to calculate the cellular IC50 for growth inhibition.
In Vivo Efficacy Studies
-
Objective: To assess the anti-tumor activity of the inhibitor in a living organism.
-
Methodology: Human tumor cells are implanted into immunocompromised mice to create xenograft models. Once tumors are established, the mice are treated with the ATR inhibitor (e.g., via oral gavage). Tumor volume is measured regularly to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.[6][9]
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The ATR signaling pathway, activated by DNA damage, and its inhibition by this compound.
Caption: Standard experimental workflow for evaluating novel ATR inhibitors like this compound.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labshake.com [labshake.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
A Preclinical Head-to-Head: A Comparative Guide to the ATR Inhibitors AZ20 and Berzosertib
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, AZ20 and Berzosertib, based on available preclinical data. ATR inhibitors represent a promising class of anti-cancer agents that exploit tumor-specific defects in the DNA Damage Response (DDR).
This document summarizes key performance data, details the experimental protocols used to generate this data, and provides visual representations of the signaling pathways and experimental workflows involved.
At a Glance: Comparing Key Efficacy Markers
| Parameter | This compound | Berzosertib (M6620, VX-970) | Reference |
| Target | Ataxia Telangiectasia and Rad3-related (ATR) kinase | Ataxia Telangiectasia and Rad3-related (ATR) kinase | [1][2][3] |
| Enzymatic IC50 | 5 nM (against immunoprecipitated ATR from HeLa nuclear extracts) | 19 nM | [2][3] |
| Cellular IC50 | 50 nM (for inhibition of Chk1 phosphorylation in HT29 cells) | Not explicitly stated in the provided results, but demonstrated to inhibit pChk1. | [2] |
| In Vitro Activity | Induces growth inhibition and cell death; increases γH2AX pan-nuclear staining, indicating replication stress. | Potentiates the efficacy of DNA-damaging agents like gemcitabine and cisplatin. | [4][5] |
| In Vivo Antitumor Activity | Significant tumor growth inhibition in LoVo colorectal adenocarcinoma xenografts as a monotherapy. | Enhances the efficacy of chemotherapy (e.g., cisplatin, irinotecan) in various patient-derived xenograft (PDX) models, including lung and colorectal cancer. | [2][6][7] |
| Selectivity | 8-fold selectivity against mTOR. | Highly selective, first-in-class ATR inhibitor. | [3][8] |
Signaling Pathway and Mechanism of Action
Both this compound and Berzosertib are potent and selective inhibitors of ATR kinase, a critical component of the DNA damage response pathway. In response to DNA single-strand breaks and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1). This phosphorylation event initiates cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this compound and Berzosertib prevent the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint. This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent apoptosis. This mechanism of "synthetic lethality" is particularly effective in cancer cells that have underlying DDR defects (e.g., ATM mutations) and are therefore more reliant on the ATR pathway for survival.
Experimental Protocols
In Vitro ATR Inhibition Assay (this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATR kinase.
Methodology:
-
ATR Immunoprecipitation: ATR was immunoprecipitated from HeLa cell nuclear extracts.
-
Kinase Assay: The immunoprecipitated ATR was incubated with a specific substrate in the presence of varying concentrations of this compound.
-
Detection: The level of substrate phosphorylation was quantified to determine the enzymatic activity of ATR.
-
IC50 Calculation: The concentration of this compound that resulted in a 50% reduction in ATR kinase activity was determined.[2]
Cellular Phospho-Chk1 (Ser345) Assay (this compound)
Objective: To assess the ability of this compound to inhibit ATR activity within a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.
Methodology:
-
Cell Culture: HT29 colorectal adenocarcinoma cells were cultured in appropriate media.
-
Compound Treatment: Cells were treated with a range of this compound concentrations for a specified duration.
-
Cell Lysis: Following treatment, cells were lysed to extract total protein.
-
Western Blotting:
-
Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for phosphorylated Chk1 (pChk1 Ser345).
-
A secondary antibody conjugated to a detectable marker was then added.
-
The signal was visualized and quantified to determine the levels of pChk1.
-
-
IC50 Determination: The concentration of this compound that caused a 50% reduction in the pChk1 signal was calculated.[2][9]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound and Berzosertib in a preclinical in vivo model.
General Workflow:
This compound Protocol (LoVo Xenograft Model):
-
Animal Model: Female Swiss nu/nu mice.
-
Tumor Implantation: 1x10^7 LoVo tumor cells were injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors were palpable, mice were randomized into treatment groups. This compound was administered orally.
-
Monitoring: Tumor volumes were measured up to three times per week using calipers.
-
Endpoint: The primary endpoint was tumor growth inhibition.[9]
Berzosertib Protocol (Patient-Derived Xenograft - PDX - Models):
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG).
-
Tumor Implantation: Human primary tumor tissues were passaged in the mice. Treatment began when tumors reached a specific size (e.g., ~200 mm³).
-
Treatment: Berzosertib was often administered intravenously, frequently in combination with standard-of-care chemotherapy like cisplatin or irinotecan. Dosing schedules varied depending on the specific study.[6][7][10]
-
Monitoring: Tumor volume and body weight were measured twice a week.
-
Endpoint: The primary endpoint was the enhancement of chemotherapy-induced tumor growth inhibition.[10]
Summary and Conclusion
Both this compound and Berzosertib are potent inhibitors of ATR kinase with demonstrated preclinical antitumor activity. Based on the available data, this compound exhibits a lower enzymatic IC50, suggesting high potency at the molecular level. It has shown efficacy as a monotherapy in a colorectal cancer xenograft model. Berzosertib, the first-in-class ATR inhibitor, has been extensively evaluated in combination with various chemotherapeutic agents across a range of patient-derived xenograft models, demonstrating its potential to sensitize tumors to standard cancer treatments.
The choice between these inhibitors in a research or preclinical setting may depend on the specific scientific question being addressed. This compound's monotherapy activity in certain contexts makes it an interesting tool for studying synthetic lethality, while Berzosertib's extensive combination data provides a strong rationale for its use in chemo-sensitization studies. Further head-to-head comparative studies in identical preclinical models would be necessary to definitively determine superiority in specific cancer types and therapeutic settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 8. labshake.com [labshake.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating ATR Inhibition by AZ20: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, with other alternative ATR inhibitors. We present supporting experimental data from orthogonal methods to validate ATR inhibition, offering detailed protocols for key assays. This guide is intended to assist researchers in the selection and validation of ATR inhibitors for their studies.
Introduction to ATR Inhibition
The ATR kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that maintains genomic integrity. In response to DNA damage and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Due to the reliance of many cancer cells on the DDR to survive endogenous replication stress and the effects of chemotherapy, inhibiting ATR has emerged as a promising anti-cancer strategy.
This compound is a potent and selective ATR inhibitor with a reported IC50 of 5 nM in a cell-free assay.[1][2] Its validation requires a multi-faceted approach using orthogonal methods to confirm its on-target activity and cellular effects. This guide will compare this compound with other well-characterized ATR inhibitors, VE-821 and AZD6738, and provide the necessary experimental framework for their evaluation.
Comparative Analysis of ATR Inhibitors
The following table summarizes the reported potencies of this compound and other selected ATR inhibitors. It is important to note that IC50 values can vary depending on the assay format (biochemical vs. cell-based) and the specific experimental conditions.
| Inhibitor | Type | Biochemical IC50 | Cell-Based IC50 (p-Chk1) | Reference(s) |
| This compound | ATR Inhibitor | 5 nM | 50 nM (HT29 cells) | [1] |
| AZD6738 (Ceralasertib) | ATR Inhibitor | 1 nM | 74 nM | [3][4][5] |
| VE-821 | ATR Inhibitor | 26 nM | Not explicitly found for p-Chk1 |
Orthogonal Methods for Validating ATR Inhibition
To robustly validate the activity of an ATR inhibitor like this compound, it is essential to employ multiple, independent (orthogonal) methods that assess different aspects of the ATR signaling pathway and its downstream consequences.
Inhibition of CHK1 Phosphorylation (Western Blotting)
A primary and direct downstream target of ATR is CHK1, which is phosphorylated at Serine 345 (p-Chk1 Ser345) upon ATR activation. A reduction in p-Chk1 Ser345 levels in response to DNA damaging agents is a key indicator of ATR inhibition.
Reduction of γH2AX Foci Formation (Immunofluorescence)
ATR is also involved in the phosphorylation of H2AX at Serine 139 (γH2AX), a marker of DNA double-strand breaks and replication stress. While other kinases like ATM and DNA-PK can also phosphorylate H2AX, a decrease in γH2AX foci formation, particularly in response to replication stress-inducing agents, can indicate ATR inhibition.
Assessment of Cell Viability and Proliferation
Inhibition of ATR is expected to sensitize cancer cells to DNA damaging agents and can also induce cell death as a monotherapy in certain contexts. Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of ATR inhibitors.
Experimental Protocols
Western Blotting for p-Chk1 (Ser345)
Objective: To quantify the inhibition of ATR-mediated CHK1 phosphorylation.
Materials:
-
Cell line of interest (e.g., HT29, HeLa)
-
ATR inhibitor (this compound) and controls
-
DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or other ATR inhibitors for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM HU for 4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify band intensities.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify the reduction in DNA damage-induced γH2AX foci formation.
Materials:
-
Cells grown on coverslips
-
ATR inhibitor (this compound) and controls
-
DNA damaging agent
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound and a DNA damaging agent as described for the Western blot protocol.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells in a 96-well plate
-
ATR inhibitor (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing the ATR Signaling Pathway and Validation Workflow
To better understand the mechanism of ATR inhibition and the experimental approach to its validation, the following diagrams are provided.
Caption: ATR Signaling Pathway and this compound Inhibition.
Caption: Orthogonal Validation Workflow for this compound.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine synergy with PARP inhibitors
For Researchers, Scientists, and Drug Development Professionals
The combination of inhibitors targeting the DNA Damage Response (DDR) network represents a promising frontier in oncology. This guide provides a comparative analysis of the synergistic effects observed between the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20), and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination leverages the concept of synthetic lethality to enhance cancer cell killing, particularly in tumors with specific DNA repair deficiencies.
Mechanism of Synergistic Lethality
ATR and PARP are key kinases in the DDR pathway. PARP inhibitors trap PARP on single-strand DNA breaks, which can lead to the formation of double-strand breaks during replication. In cells with a competent DDR, ATR is activated in response to replication stress, leading to cell cycle arrest and DNA repair. The inhibition of ATR prevents this crucial repair process, causing cells with PARP inhibitor-induced DNA damage to proceed into mitosis prematurely, resulting in "replication catastrophe" and subsequent cell death.[1][2] This synergistic interaction is particularly effective in tumors with underlying homologous recombination deficiencies (HRD).[1]
Preclinical Data
The combination of ATR inhibitors, such as this compound and ceralasertib (AZD6738), with PARP inhibitors has demonstrated significant synergy in preclinical models. This compound is a potent and selective ATR inhibitor with an IC50 of 5 nM against immunoprecipitated ATR from HeLa nuclear extracts and 50 nM for inhibiting CHK1 phosphorylation in HT29 tumor cells.
| Compound/Combination | Cell Line | Assay | Result | Reference |
| This compound | HeLa (nuclear extract) | ATR Inhibition (IC50) | 5 nM | [1] |
| This compound | HT29 (colorectal) | CHK1 Phosphorylation (IC50) | 50 nM | [1] |
| AZD6738 + Olaparib | Homologous Recombination Deficient (HRD) TK6 cell lines | Cell Viability | Synergistic cytotoxicity | [3] |
| AZD6738 + Talazoparib | HRD TK6 cell lines | Cell Viability | Synergistic cytotoxicity, more potent than with olaparib | [3] |
| AZD6738 + Veliparib | HRD TK6 cell lines | Cell Viability | Synergistic cytotoxicity | [3] |
| Ceralasertib + PARP Inhibitor | Pancreatic and Colorectal Cancer Cell Lines | Cell Viability (CellTiter-Glo) | Strong synergy and cytotoxicity | [4] |
| Ceralasertib + PARP Inhibitor | Pancreatic and Colorectal Cancer Cell Lines | Western Blot | Upregulation of cleaved PARP and cleaved Caspase 8 | [4] |
Clinical Data
The promising preclinical results have led to the investigation of ATR and PARP inhibitor combinations in clinical trials across various tumor types. These trials have shown manageable safety profiles and encouraging anti-tumor activity, particularly in patients with pre-existing DNA damage repair alterations and those who have developed resistance to PARP inhibitor monotherapy.[1][5]
| Trial Identifier | Phase | Intervention | Tumor Types | Key Findings | Reference |
| TRESR & ATTACC (pooled analysis) | I | Camonsertib + Talazoparib, Niraparib, or Olaparib | Relapsed/refractory solid tumors with DDR alterations | Clinical benefit rate of 48% in 90 evaluable patients. Manageable hematologic adverse effects. | [1] |
| NCT04170153 (DDRiver Solid Tumors 301) | Ib | Tuvusertib + Niraparib | Metastatic or locally advanced unresectable solid tumors | Manageable safety profile with intermittent dosing. 5 responses in 32 evaluable patients. | |
| TRAP Trial | II | Olaparib + AZD6738 (Ceralasertib) | Metastatic castration-resistant prostate cancer (mCRPC) | Ongoing, assessing safety and efficacy in DR-deficient and proficient patients. | |
| CAPRI Trial | I/II | AZD6738 (Ceralasertib) + Olaparib | Recurrent ovarian cancer | Investigating combination in patients, including those with prior PARPi treatment. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the single agents (this compound and a PARP inhibitor) and in combination at fixed ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Use software such as CompuSyn to calculate the combination index (CI), where CI < 1 indicates synergy.[4]
Western Blotting for Apoptosis Markers
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the drug combinations as in the viability assay. After incubation, lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Alternative and Competing Therapies
While the combination of ATR and PARP inhibitors is a promising strategy, other therapeutic approaches involving PARP inhibitors are also under investigation. These include combinations with:
-
Chemotherapy: To enhance the DNA-damaging effects of cytotoxic agents.
-
Immunotherapy (Immune Checkpoint Inhibitors): Based on the rationale that PARP inhibition can increase tumor mutational burden and upregulate PD-L1 expression.
-
Anti-angiogenic agents (e.g., Bevacizumab): This combination has shown efficacy in ovarian cancer.
-
Other DDR Inhibitors: Targeting other components of the DNA repair machinery, such as CHK1, WEE1, and DNA-PK.
Conclusion
The synergistic combination of the ATR inhibitor this compound and PARP inhibitors represents a rational and potent therapeutic strategy for a range of cancers. Preclinical and emerging clinical data support the continued investigation of this approach, particularly in patient populations with defined molecular alterations in DNA repair pathways and in the setting of acquired resistance to PARP inhibitor monotherapy. Further research is needed to optimize dosing schedules, identify predictive biomarkers, and explore the full potential of this combination in the clinical setting.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylenedioxyphenmetrazine - Wikipedia [en.wikipedia.org]
- 3. Details of the Drug-Related molecule(s) Expression Atlas | DrugMAP [drugmap.idrblab.net]
- 4. researchgate.net [researchgate.net]
- 5. imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-lambda6-sulfane | C20H24N6O2S | CID 86660217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZ20 vs. Ceralasertib in ATR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent ATR inhibitors: AZ20 and Ceralasertib (AZD6738). Both molecules are potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. This comparison aims to objectively present their performance based on available preclinical and clinical data to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | Ceralasertib (AZD6738) |
| Development Stage | Preclinical | Clinical (Phase I/II) |
| Potency (IC50) | ATR: 5 nM | ATR: 1 nM |
| Selectivity | 8-fold selective over mTOR | Highly selective against a panel of kinases |
| In Vivo Efficacy | Demonstrated in xenograft models | Demonstrated in various xenograft and patient-derived xenograft (PDX) models |
| Clinical Data | Not available | Investigated as monotherapy and in combination therapies |
Mechanism of Action: Targeting the ATR Pathway
Both this compound and Ceralasertib are ATP-competitive inhibitors of ATR kinase. ATR plays a pivotal role in response to DNA replication stress, where it is activated by stalled replication forks.[1] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, both this compound and Ceralasertib abrogate this response, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, synthetic lethality in cancer cells with underlying DNA repair defects or high levels of replication stress.[2][3]
Preclinical Performance: A Comparative Overview
While a direct head-to-head study is not publicly available, a comparison can be drawn from independent preclinical evaluations.
In Vitro Potency and Selectivity
Both compounds are highly potent ATR inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | ATR | 5 | 8-fold over mTOR | [4] |
| Ceralasertib | ATR | 1 | >300-fold against PI3K, ATM, DNA-PK, mTOR | [5] |
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor activity in vivo.
This compound: In a preclinical study, female nude mice bearing LoVo colorectal tumor xenografts were treated orally with this compound. The treatment resulted in significant tumor growth inhibition. This anti-tumor effect was associated with a sustained increase in γH2AX, a marker of DNA double-strand breaks, in the tumor tissue, while the effect was transient in the bone marrow, suggesting a favorable therapeutic window.[3][4]
Ceralasertib: Ceralasertib has shown broad in vivo efficacy across a range of cancer models. As a monotherapy, it has demonstrated significant tumor growth inhibition in models with defects in the ATM pathway.[2] In combination with chemotherapy (e.g., carboplatin, irinotecan) or PARP inhibitors (e.g., olaparib), Ceralasertib has led to tumor regressions in various xenograft and patient-derived xenograft (PDX) models, including triple-negative breast cancer.[2] The efficacy of Ceralasertib is often dose- and schedule-dependent.[2]
Pharmacokinetics
| Parameter | This compound (in rats) | Ceralasertib (in mice) | Reference |
| Bioavailability | Respectable | Dose-dependent | [4][6] |
| Key Finding | Good stability in rat hepatocytes | Saturable first-pass metabolism | [4][6] |
Toxicology and Safety Profile
This compound: Preclinical toxicology studies indicated that this compound was well-tolerated at doses that produced significant anti-tumor activity.[3] A transient increase in the DNA damage marker γH2AX was observed in mouse bone marrow, suggesting some level of on-target toxicity to normal proliferating cells, but this was not associated with overt toxicity at therapeutic doses.[3]
Ceralasertib: In a comparative in vivo toxicology study with other ATR inhibitors, single-dose Ceralasertib was associated with cardiotoxicity in mice, which was not observed with the other tested ATR inhibitors.[7] Clinical trial data for Ceralasertib has identified hematological toxicities, including neutropenia, anemia, and thrombocytopenia, as the most common treatment-related adverse events.[6]
Experimental Protocols
ATR Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the IC50 of an ATR inhibitor.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant ATR kinase, a suitable substrate (e.g., a p53-GST fusion protein), ATP, and varying concentrations of the inhibitor (this compound or Ceralasertib).
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for kinase activity.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA using a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular CHK1 Phosphorylation Assay (Western Blot)
This assay measures the ability of an ATR inhibitor to block the phosphorylation of CHK1 in cells, a direct downstream target of ATR.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound or Ceralasertib for a specified time. To induce ATR activity, cells can be exposed to a DNA damaging agent (e.g., hydroxyurea or UV radiation).
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated CHK1 (e.g., at Ser345) and a primary antibody for total CHK1 as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.
-
Analysis: The intensity of the phosphorylated CHK1 band is normalized to the total CHK1 band to determine the extent of inhibition.
Conclusion
Both this compound and Ceralasertib are potent and selective inhibitors of ATR kinase with demonstrated anti-tumor activity. Ceralasertib (AZD6738) represents a more advanced stage of development, with extensive preclinical characterization and progression into clinical trials. It is described as an improved analogue of this compound, exhibiting enhanced solubility and pharmacokinetic properties.[5] The available data suggests that while both compounds are effective at the preclinical level, Ceralasertib's progression to the clinic provides a more comprehensive understanding of its safety and efficacy profile in humans. For researchers, this compound remains a valuable tool for preclinical studies of ATR inhibition, while Ceralasertib offers a clinically relevant benchmark and a potential therapeutic agent. The choice between these molecules will depend on the specific research question, with Ceralasertib being the more relevant option for translational and clinical research.
References
- 1. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Unraveling Cross-Resistance Profiles of AZ20 and Other DNA Damage Response Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of cross-resistance between AZ20, a potent and selective ATR inhibitor, and other key inhibitors of the DNA Damage Response (DDR) pathway. Through a synthesis of available experimental data, this document aims to illuminate the complex interplay of resistance mechanisms and inform the strategic development of novel therapeutic combinations.
The DNA Damage Response is a critical network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity. Cancer cells, often characterized by genomic instability and a high reliance on these repair pathways, are particularly vulnerable to DDR inhibitors. However, the emergence of drug resistance remains a significant clinical challenge. This guide focuses on the cross-resistance profiles of inhibitors targeting key DDR kinases: ATR (Ataxia Telangiectasia and Rad3-related), PARP (Poly (ADP-ribose) polymerase), ATM (Ataxia-Telangiectasia Mutated), and DNA-PK (DNA-dependent Protein Kinase).
Comparative Analysis of Cross-Resistance
Understanding the degree of cross-resistance between different DDR inhibitors is crucial for designing effective sequential or combination therapies. The following table summarizes the available quantitative data on the sensitivity of cancer cell lines with acquired resistance to one class of DDR inhibitor to other agents within this class.
| Resistant Cell Line Model | Resistance to | Cross-Resistance Observed with | Fold Change in IC50 (Resistant vs. Parental) | Reference |
| PEO1-OR (Ovarian Cancer) | Olaparib (PARP inhibitor) | Ceralasertib (ATR inhibitor) | Reduced sensitivity (specific fold change not stated) | [1] |
| PEO1-OR (Ovarian Cancer) | Olaparib (PARP inhibitor) | MK-8776 (CHK1 inhibitor) | Reduced sensitivity (specific fold change not stated) | [1] |
Note: Data on cross-resistance for cell lines specifically resistant to this compound or to ATM and DNA-PK inhibitors against other DDR inhibitors is currently limited in the public domain. The available data primarily focuses on PARP inhibitor resistance.
Signaling Pathways and Mechanisms of Resistance
The development of resistance to DDR inhibitors is a multifaceted process involving various molecular mechanisms. Understanding these pathways is key to devising strategies to overcome resistance.
ATR Signaling Pathway and Resistance
ATR is a central kinase in the DDR pathway, activated by single-stranded DNA (ssDNA) that forms at stalled replication forks. Activated ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.
Mechanisms of resistance to ATR inhibitors like this compound can include:
-
Loss of key signaling components: Loss of the nonsense-mediated decay factor UPF2 has been shown to mediate resistance to ATR inhibitors.[2]
-
Cell cycle checkpoint alterations: Changes in cell cycle regulation can bypass the need for ATR-mediated arrest.[2]
-
Reduced replication stress: A decrease in transcription-replication collisions can lower the reliance on the ATR pathway for fork recovery, thus conferring resistance.[2]
Interplay with other DDR Pathways
The DDR network is highly interconnected. Inhibition of one pathway can lead to a compensatory upregulation or reliance on another, influencing cross-resistance patterns. For instance, cells with deficiencies in the ATM gene are often hypersensitive to ATR inhibitors, a concept known as synthetic lethality.[3] This suggests that resistance to an ATM inhibitor might not confer cross-resistance to an ATR inhibitor.
Experimental Protocols
The following section details the general methodologies used to generate and characterize drug-resistant cell lines and to assess their sensitivity to various inhibitors.
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines involves continuous or intermittent exposure to escalating concentrations of the inhibitor.
Protocol:
-
Initial Drug Exposure: Parental cancer cell lines are cultured in the presence of the DDR inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells adapt and resume normal proliferation, the concentration of the inhibitor is gradually increased. This process is repeated over several months.
-
Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population to ensure a homogenous cell line for subsequent experiments.
-
Confirmation of Resistance: The resistance of the newly generated cell line is confirmed by comparing its IC50 value to that of the parental cell line using a cell viability assay.
Cell Viability and IC50 Determination Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a serial dilution of the DDR inhibitor. A vehicle-only control is also included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are measured, and the data is normalized to the vehicle-only control. The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.[4][5][6]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Drug Treatment: After allowing the cells to attach, they are treated with the DDR inhibitor for a specified duration.
-
Incubation: The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, normalized for plating efficiency.[7][8][9]
Conclusion
The landscape of cross-resistance among DDR inhibitors is complex and still under active investigation. The limited available data, primarily from olaparib-resistant models, suggests that resistance to one class of DDR inhibitor may not necessarily confer broad resistance to others, highlighting the potential for strategic therapeutic sequencing and combination. Further research is critically needed to establish the cross-resistance profiles for this compound and other ATR inhibitors, as well as for inhibitors of ATM and DNA-PK. Such studies will be instrumental in guiding the clinical development of these agents and realizing their full therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. researchgate.net [researchgate.net]
- 6. Avacta Presents First Preclinical Data from Dual Payload Pre|Cision® Medicines At the 2025 Aacr-Nci-Eortc International Conference on Molecular Targets | MarketScreener [marketscreener.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of acquired resistance to anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine in Diverse Tumor Xenografts: A Comparative Guide
For Immediate Release
This publication provides a comprehensive analysis of the in vivo efficacy of the potent and selective ATR inhibitor, (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of this compound's anti-tumor activity in various preclinical xenograft models. The data presented is compiled from publicly available research, providing a valuable resource for evaluating its therapeutic potential.
Executive Summary
This compound has demonstrated significant single-agent anti-tumor efficacy in preclinical models of Ewing Sarcoma and colorectal cancer. As a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, this compound targets a critical component of the DNA damage response (DDR) pathway. This guide consolidates the available in vivo data, comparing its performance and providing detailed experimental methodologies to support further research and development.
Comparative Efficacy in Tumor Xenograft Models
The in vivo anti-tumor activity of this compound has been evaluated in multiple xenograft models. The following tables summarize the quantitative data from these studies, offering a direct comparison of its efficacy.
Table 1: In Vivo Efficacy of this compound in Ewing Sarcoma Xenografts
| Treatment Group | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Statistical Significance | Reference |
| This compound | A4573 (Ewing Sarcoma) | Not specified | Significant reduction in tumor growth | p < 0.001 | Nieto-Soler et al., 2016 |
| MSC253 (ATR inhibitor) | A4573 (Ewing Sarcoma) | Not specified | Significant reduction in tumor growth | p < 0.001 | Nieto-Soler et al., 2016 |
| Vehicle Control | A4573 (Ewing Sarcoma) | Not specified | - | - | Nieto-Soler et al., 2016 |
Note: Specific TGI percentages were not available in the public domain. The study reported a statistically significant reduction in tumor growth for both this compound and MSC253 compared to the vehicle control.
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenografts
| Treatment Group | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | LoVo (Colorectal Adenocarcinoma) | 25 mg/kg bid or 50 mg/kg qd, oral | Significant tumor growth inhibition | Foote et al., 2013 |
| Vehicle Control | LoVo (Colorectal Adenocarcinoma) | Not specified | - | Foote et al., 2013 |
Mechanism of Action: Targeting the ATR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress. The diagram below illustrates the central role of ATR in the DNA damage response pathway.
Caption: ATR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiments cited in this guide.
Ewing Sarcoma Xenograft Study (Nieto-Soler et al., 2016)
-
Cell Line: A4573 Ewing Sarcoma cells.
-
Animal Model: Immunodeficient SCID mice.
-
Tumor Implantation: A4573 cells were implanted into the mice.
-
Treatment: Once tumors were palpable, mice were treated with this compound, MSC253, or a vehicle control. The specific doses, routes of administration, and treatment schedules were not detailed in the available public information.
-
Endpoint: Tumor growth was monitored, and tumors were harvested at the end of the study for analysis. Immunohistochemistry for γH2AX was performed to assess DNA damage.
-
Statistical Analysis: The significance of tumor growth inhibition was determined using statistical tests, with a p-value of < 0.001 considered significant.
Caption: Workflow for Ewing Sarcoma Xenograft Study.
Colorectal Cancer Xenograft Study (Foote et al., 2013)
-
Cell Line: LoVo human colorectal adenocarcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: LoVo cells were grown as xenografts in nude mice.
-
Treatment: Mice were treated with this compound at doses of 25 mg/kg twice daily (bid) or 50 mg/kg once daily (qd) via oral administration.
-
Outcome: The treatment resulted in significant tumor growth inhibition.
Discussion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound as a single-agent therapy for tumors with high levels of replication stress, such as Ewing Sarcoma and certain colorectal cancers. The direct comparison with another ATR inhibitor, MSC253, in the Ewing Sarcoma model suggests a class effect for ATR inhibitors in this indication.
It is important to note that the clinical development of this compound was halted due to challenges with its pharmaceutical properties, including poor solubility and potential for drug-drug interactions. These limitations led to the development of an optimized analog, AZD6738, which is currently in clinical trials. The data on this compound, however, remains valuable for understanding the therapeutic potential of ATR inhibition and for the design of future preclinical studies.
Further research is warranted to explore the efficacy of ATR inhibitors in a broader range of tumor xenografts and to identify predictive biomarkers for treatment response. Combination strategies, pairing ATR inhibitors with DNA-damaging agents or other targeted therapies, also represent a promising avenue for future investigation.
Disclaimer: This document is a summary and comparison of publicly available research data. It is intended for informational purposes for a scientific audience and should not be construed as medical advice.
Comparative Analysis of AZ20 Toxicity Profiles Against Other ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical toxicity profile of AZ20, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other ATR inhibitors in clinical development, including Ceralasertib (AZD6738), Berzosertib (VE-822), and Elimusertib (BAY 1895344). This objective comparison is supported by available preclinical data to inform researchers and drug development professionals.
Executive Summary
ATR inhibitors are a promising class of anti-cancer agents that target the DNA damage response (DDR) pathway. While showing therapeutic potential, understanding their toxicity profiles is crucial for further development. Preclinical data for this compound suggests it is generally well-tolerated in in vivo models, exhibiting a favorable therapeutic index. The primary dose-limiting toxicities observed with other clinical-stage ATR inhibitors, such as Ceralasertib, Berzosertib, and Elimusertib, are predominantly hematological, including thrombocytopenia, neutropenia, and anemia. This on-target toxicity is anticipated due to the role of ATR in hematopoietic stem cell proliferation.
Comparative Preclinical Toxicity Data
A summary of the available quantitative preclinical toxicity data for this compound and comparator ATR inhibitors is presented below. It is important to note that direct comparison is challenging due to variations in experimental designs and reported parameters across different studies.
| Compound | Animal Model | Key Toxicity Findings | No Observed Adverse Effect Level (NOAEL) | Maximum Tolerated Dose (MTD) |
| This compound | Mouse | Well tolerated at therapeutic doses. Transient increase in γH2AX in bone marrow, suggesting a favorable therapeutic index.[1] | Data not publicly available | Data not publicly available |
| Ceralasertib (AZD6738) | Mouse, Rat, Dog | Hematological toxicity (thrombocytopenia, neutropenia, anemia) is dose-limiting. | Data not publicly available | Data not publicly available |
| Berzosertib (VE-822) | Mouse | Well tolerated as a single agent. | Data not publicly available | Data not publicly available |
| Elimusertib (BAY 1895344) | Mouse | No significant toxicity observed at efficacious doses. | Data not publicly available | Data not publicly available |
Note: The lack of publicly available, specific quantitative data such as NOAEL and MTD for this compound and some comparators in preclinical settings limits a direct quantitative comparison. The information for comparator compounds is largely inferred from clinical trial observations of dose-limiting toxicities, which are primarily hematological.
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not extensively published. However, a general methodology for assessing the toxicology of oncology drug candidates, based on regulatory guidelines (e.g., ICH S9), is outlined below.
General Preclinical Toxicology Assessment Workflow
A typical preclinical toxicology program for an investigational oncology drug involves a tiered approach to identify potential toxicities and establish a safe starting dose for human trials.
Key Methodologies:
-
Dose Range-Finding Studies: Typically single-dose studies in a rodent species (e.g., mouse or rat) to determine the maximum tolerated dose (MTD) and to select dose levels for longer-term studies.
-
Repeat-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent, e.g., dog) for durations relevant to the proposed clinical use. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.
-
Safety Pharmacology Studies: A core battery of studies to assess the effects on vital functions, including the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo assays to assess the potential for the compound to induce genetic mutations or chromosomal damage.
Signaling Pathway
The primary mechanism of action of this compound and other compared inhibitors is the inhibition of the ATR kinase, a key regulator of the DNA damage response.
In response to DNA damage, such as single-strand breaks that occur during replication stress, Replication Protein A (RPA) coats the exposed single-stranded DNA. This RPA-ssDNA filament recruits the ATR-ATRIP complex, leading to the activation of ATR kinase. Activated ATR then phosphorylates a number of downstream targets, most notably Chk1, which in turn orchestrates cell cycle arrest, promotes DNA repair, and can induce apoptosis if the damage is too severe. By inhibiting ATR, this compound and other ATR inhibitors prevent this signaling cascade, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately cell death, particularly in cancer cells with high levels of replication stress and compromised DNA repair mechanisms.
Conclusion
The preclinical toxicity profile of this compound, based on limited publicly available data, appears favorable, with the compound being well-tolerated at efficacious doses in animal models. The anticipated on-target hematological toxicities, which are the primary dose-limiting factors for other clinical-stage ATR inhibitors, seem to be manageable with this compound, suggesting a potentially wider therapeutic window. However, a definitive comparative assessment is hampered by the lack of detailed, quantitative preclinical toxicology data for this compound. Further publication of comprehensive preclinical safety studies, including NOAEL and MTD values from rodent and non-rodent species, is necessary to fully delineate the toxicity profile of this compound relative to its comparators and to guide its continued clinical development.
References
Safety Operating Guide
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine proper disposal procedures
Navigating the Disposal of a Novel Morpholine Derivative: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, a complex heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on the chemical's constituent functional groups—indole, pyrimidine, methylsulfonyl, and cyclopropyl—and general principles of hazardous waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the compound's complex structure containing nitrogen and sulfur heterocycles, it should be treated as a hazardous substance. The potential hazards are not fully elucidated, but the presence of various functional groups suggests potential for toxicity, reactivity, and environmental harm.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine waste.
Waste Segregation and Collection
Proper segregation is the first and most critical step in laboratory waste management.
-
Solid Waste:
-
Collect solid waste, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Never mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect liquid waste containing the compound (e.g., reaction mixtures, mother liquors) in a separate, sealed, and labeled hazardous waste container.
-
The container should be leak-proof and made of a compatible material.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong oxidizing agents or reactive chemicals.
-
Labeling of Waste Containers
Accurate and detailed labeling is essential for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
Table 1: Waste Container Labeling Requirements
| Information Required | Description |
| Generator Information | Name of the principal investigator, laboratory room number, and contact information. |
| Accumulation Start Date | The date the first piece of waste was placed in the container. |
| Chemical Contents | List all chemical constituents by their full name. For the compound , use: "(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine". |
| Hazard Pictograms | Based on the known hazards of similar compounds, include pictograms for "Health Hazard" and "Hazardous to the Environment". If the compound's reactivity is unknown, it is prudent to also consider the "Exclamation Mark" for skin/eye irritation. |
Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Arranging for Waste Pickup
Once the waste container is full or has been in storage for the maximum allowed time (typically 90-180 days, check with your institution's EHS), arrange for its collection.
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all the necessary information from the waste container label.
-
Follow any specific instructions provided by the EHS personnel for the pickup process.
Experimental Protocols: Decontamination of Glassware
Properly decontaminating laboratory glassware that has come into contact with the compound is crucial.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Collect this initial rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Mandatory Visualizations
To aid in understanding the procedural flow, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the step-by-step workflow for the proper disposal of the specified chemical waste.
Caption: A diagram showing the relationship between potential chemical hazards and the required personal protective equipment.
Final Recommendations
The disposal of any novel chemical compound requires a cautious and informed approach. The procedures outlined above provide a framework for the safe management of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine waste. It is imperative to always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations. By adhering to these protocols, you contribute to a safer laboratory environment and the responsible stewardship of our planet.
Personal protective equipment for handling (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine
For Immediate Implementation: Researchers, scientists, and drug development professionals handling (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine , a novel compound with potential as a kinase inhibitor, must adhere to stringent safety protocols due to the absence of comprehensive toxicological data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Given the complex heterocyclic structure containing indole, pyrimidine, and morpholine moieties, this compound should be treated as potentially hazardous. It is imperative to minimize exposure through inhalation, ingestion, and skin contact. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure maximum protection. The following table summarizes the mandatory equipment for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes. |
| Hands | Double Gloving with Nitrile or Neoprene Gloves | Wear two pairs of chemically resistant gloves. Latex gloves are not recommended. Check for any signs of degradation and change gloves frequently. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical permeation is required. Ensure it is fully buttoned. |
| Respiratory | Certified Fume Hood | All handling of the compound, including weighing and dilutions, must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the mandatory procedural flow for working with this compound.
Disposal Plan: Waste Management
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety. All materials contaminated with (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Includes contaminated gloves, weigh paper, pipette tips, and any other solid materials. These should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Includes unused solutions and solvents from decontamination. This waste should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Procedure:
-
Collection: Use designated, leak-proof containers for both solid and liquid waste.
-
Labeling: Clearly label each waste container with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2][3][4]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this novel and uncharacterized chemical compound, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
